Technical Documentation Center

7-Amino-8-hydroxyquinoline-5-sulfonic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Amino-8-hydroxyquinoline-5-sulfonic acid
  • CAS: 15851-62-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

The following technical guide details the chemical identity, synthesis, functional mechanisms, and applications of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate . CAS: 467446-71-5 Role: Chelation Scaffold, Fluoresce...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, functional mechanisms, and applications of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate .

CAS: 467446-71-5 Role: Chelation Scaffold, Fluorescent Probe, Pharmaceutical Intermediate Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Executive Summary

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a bifunctionalized derivative of the "privileged scaffold" 8-hydroxyquinoline (8-HQ). Unlike the parent 8-HQ, which is lipophilic, the introduction of the C5-sulfonic acid group confers high aqueous solubility, while the C7-amino group provides a critical nucleophilic handle for derivatization.

This compound occupies a strategic niche in metallopharmacology and analytical chemistry .[1][2] It serves as a water-soluble ligand for heavy metal detection (Mn, Cu, Zn) and a precursor for "Schiff base" ligands used in neuroprotective drug discovery (e.g., Alzheimer’s disease research targeting metal-induced amyloid aggregation).

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 7-amino-8-hydroxyquinoline-5-sulfonic acid hydrate
Molecular Formula

Molecular Weight ~258.25 g/mol (Hydrate)
Core Scaffold 8-Hydroxyquinoline (Oxine)
Solubility High in alkaline aqueous media (due to sulfonate); Moderate in DMSO; Low in non-polar organic solvents.
Acidity (pKa) pKa1 (Sulfonic): < 1.0 (Always ionized at pH > 1)pKa2 (Pyridine N): ~4.0 - 5.0pKa3 (Phenolic OH): ~8.5 - 9.0 (Modulated by C7-amino donation)
Appearance Yellow to orange crystalline powder (oxidizes upon prolonged air exposure).
Structural Logic

The molecule features a "push-pull" electronic system:

  • Position 5 (Sulfonic Acid): A strong electron-withdrawing group (EWG) that increases acidity and water solubility.

  • Position 7 (Amino): A strong electron-donating group (EDG) ortho to the hydroxyl. This increases the electron density on the chelating oxygen, potentially increasing the stability constant (

    
    ) for hard metals (e.g., 
    
    
    
    ,
    
    
    ).

Synthetic Pathways & Production

The synthesis of the 7-amino derivative typically requires blocking the reactive C5 position first (via sulfonation) to direct subsequent electrophilic substitution to the C7 position.

Protocol A: The Nitro-Reduction Route (Primary Pathway)

This method is preferred for high purity.

  • Sulfonation: 8-Hydroxyquinoline is treated with fuming sulfuric acid (oleum) to yield 8-hydroxyquinoline-5-sulfonic acid . The bulky sulfo group blocks C5.

  • Nitration: The 5-sulfonic acid derivative is treated with dilute nitric acid (

    
    ) or sodium nitrite (
    
    
    
    ) in acidic media. The directing effects force the nitro group to the C7 position (ortho to the activating -OH).
  • Reduction: The resulting 7-nitro-8-hydroxyquinoline-5-sulfonic acid is reduced using Sodium Dithionite (

    
    ) or catalytic hydrogenation (
    
    
    
    ) to yield the target 7-amino amine.
Synthesis Workflow Diagram

Synthesis Start 8-Hydroxyquinoline Step1 Sulfonation (Oleum, 100°C) Start->Step1 Inter1 8-HQ-5-Sulfonic Acid Step1->Inter1 Blocks C5 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 7-Nitro-8-HQ-5-Sulfonic Acid Step2->Inter2 Directs to C7 Step3 Reduction (Na2S2O4 or H2/Pd) Inter2->Step3 Final 7-Amino-8-HQ-5-Sulfonic Acid (CAS 467446-71-5) Step3->Final Yields Amine

Figure 1: Step-wise synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid ensuring regioselectivity at C7.

Functional Mechanisms: Chelation & Fluorescence[1][2][10]

Metal Chelation (The N-O Pincer)

The core utility of this compound lies in its tridentate or bidentate binding capability.

  • Primary Binding: The Pyridine Nitrogen and the Phenolic Oxygen form a five-membered chelate ring with metal ions (

    
    ).
    
  • Amino Effect: The C7-amino group can participate in hydrogen bonding or, upon derivatization (e.g., to a Schiff base), form a secondary coordination site, creating a "pincer" ligand.

Selectivity:

  • Hard Ions (

    
    ):  Strong binding due to the hard oxygen donor.
    
  • Borderline Ions (

    
    ):  High affinity; often used for fluorescent sensing of Zn.
    
Fluorescence Modulation

Parent 8-HQ is weakly fluorescent due to Excited-State Intramolecular Proton Transfer (ESIPT).

  • Mechanism: Upon metal binding, the proton is lost, ESIPT is blocked, and the molecule becomes highly fluorescent (Chelation Enhanced Fluorescence - CHEF).

  • 7-Amino Impact: The amino group acts as an auxochrome. It typically redshifts the excitation/emission maxima compared to the non-amino parent. However, free amine lone pairs can quench fluorescence via Photoinduced Electron Transfer (PET) unless the metal coordinates the amine or the pH is adjusted to protonate it.

Applications in Drug Development & Analysis

Medicinal Chemistry: Neuroprotection

Researchers utilize this scaffold to develop "Metallo-Drugs" for Alzheimer's and Huntington's disease.

  • Target: Metal-induced aggregation of Amyloid-

    
     (A
    
    
    
    ).
  • Strategy: The 7-amino group is reacted with aldehydes to form Schiff bases . These derivatives can cross the Blood-Brain Barrier (BBB) (if the sulfonic acid is masked or esterified) and chelate interstitial Cu/Zn, preventing them from catalyzing plaque formation.

  • Reference: Prasad et al. demonstrated the utility of 7-amino-8-hydroxyquinoline-5-sulfonic acid in catalytic kinetic methods, highlighting its reactivity and metal affinity [1].

Analytical Chemistry: Heavy Metal Detection

The compound is a sensitive reagent for the spectrophotometric and fluorometric determination of trace metals.

  • Manganese (Mn) & Copper (Cu): The 7-amino derivative catalyzes the oxidation of certain substrates in the presence of these metals, allowing for detection limits in the

    
     range.
    
  • Protocol:

    • Buffer solution to pH 10 (Ammonia buffer).

    • Add 7-Amino-8-HQ-5-Sulfonic Acid.

    • Add sample.[3]

    • Measure fluorescence (

      
       nm, 
      
      
      
      nm).
Analytical Workflow Diagram

Analysis Sample Aqueous Sample (Trace Cu/Zn/Mn) Complex Metal-Ligand Complex Formation (1:2 Stoichiometry) Sample->Complex Reagent Reagent Addition 7-Amino-8-HQ-5-SO3H Reagent->Complex Readout Fluorescence/Absorbance (CHEF Effect) Complex->Readout ESIPT Blocked

Figure 2: Analytical workflow for trace metal detection using the CHEF (Chelation Enhanced Fluorescence) mechanism.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazards:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The amino group is susceptible to oxidation; the hydrate form helps stabilize the crystal lattice but moisture should be controlled.

  • Disposal: As a sulfonated aromatic amine, it should be treated as hazardous organic waste and incinerated.

References

  • Catalytic kinetic methods for photometric or fluorometric determination of heavy metal ions. ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Der Pharma Chemica. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: Photophysics of 7-Amino-8-Hydroxyquinoline Derivatives

This guide provides an in-depth technical analysis of 7-amino-8-hydroxyquinoline (7-amino-8-HQ) derivatives, focusing on their photophysical properties, synthesis, and application as metallo-supramolecular building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-amino-8-hydroxyquinoline (7-amino-8-HQ) derivatives, focusing on their photophysical properties, synthesis, and application as metallo-supramolecular building blocks.

Executive Summary

The 7-amino-8-hydroxyquinoline scaffold represents a critical modification of the classic "oxine" (8-hydroxyquinoline) chelator. Unlike the parent compound, the introduction of an amino group at the C7 position creates a unique push-pull electronic system adjacent to the chelating site. This modification serves two primary functions:

  • Electronic Modulation: The electron-donating amino group (

    
    ) at the ortho position to the hydroxyl group significantly alters the acidity of the phenol and the basicity of the pyridine nitrogen, tuning the ligand's metal affinity.
    
  • Supramolecular Assembly: Uniquely, 7-amino-8-HQ derivatives have been identified to form trinuclear hexa-helical complexes with zinc ions (

    
    ), a structural phenomenon not observed with the 5-amino or unsubstituted isomers.[1][2]
    

This guide details the spectral behaviors governing these interactions, providing a roadmap for their use in fluorescence sensing and drug development (e.g., MMP inhibition).

Molecular Architecture & Electronic Basis

The Push-Pull System and ESIPT

The photophysics of 7-amino-8-HQ are dominated by Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Ground State (

    
    ):  The molecule exists primarily in the enol form. The intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen is strengthened by the electron-donating 7-amino group.
    
  • Excited State (

    
    ):  Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the ring nitrogen increase, driving the proton transfer to form a keto-tautomer  (zwitterion).
    
  • Emission: The keto-tautomer relaxes to the ground state via a large Stokes-shifted emission or non-radiative decay. In protic solvents, the fluorescence of the free ligand is typically weak (

    
    ) due to non-radiative deactivation of the zwitterion.
    
Electronic Perturbation by C7-Amino

The 7-amino group acts as a strong auxochrome. Compared to unsubstituted 8-HQ (


 nm), the 7-amino derivative exhibits a bathochromic (red) shift  in absorption, typically pushing the excitation maximum into the 340–360 nm  range, with emission extending into the 450–550 nm  (green-yellow) region.

Jablonski_ESIPT cluster_enol Enol Form cluster_keto Keto Form (Zwitterion) E_S0 S0 (Enol) Ground State E_S1 S1 (Enol) Excited State E_S0->E_S1 Abs (hν) ~340-360 nm K_S1 S1' (Keto) Excited Tautomer E_S1->K_S1 ESIPT (Fast) K_S0 S0' (Keto) Ground Tautomer K_S1->K_S0 Fluorescence ~450-550 nm (Large Stokes Shift) K_S1->K_S0 Non-Radiative Decay K_S0->E_S0 Back Proton Transfer caption Figure 1: ESIPT mechanism in 7-amino-8-HQ. The 7-amino group stabilizes the H-bond network.

Metal Chelation & Fluorescence Enhancement (CHEF)

The most critical application of 7-amino-8-HQ is as a "Turn-On" fluorescent sensor.

  • Mechanism: Chelation of metal ions (e.g.,

    
    ) displaces the phenolic proton, blocking the ESIPT pathway. This "locks" the molecule in the enolate form and suppresses non-radiative decay, resulting in Chelation-Enhanced Fluorescence (CHEF) .
    
  • Trinuclear Assembly: Unlike 8-HQ, the 7-amino derivative (and its 4-H/5-H analogues) can form trinuclear hexa-helical complexes (

    
    ).[1][2][3] This specific geometry often results in higher quantum yields (
    
    
    
    ) compared to monomeric complexes due to rigidification and shielding of the chromophore from solvent quenching.
Spectral Response to Metal Binding
ParameterFree Ligand (7-Amino-8-HQ)Metal Complex (

/Mg

)
State Protonated/NeutralDeprotonated (Chelated)
Abs

~340–360 nm~360–380 nm (Red Shift)
Em

~480–520 nm (Weak)~490–540 nm (Strong)
Quantum Yield (

)
< 0.010.05 – 0.25 (Solvent Dependent)
Visual Color Pale Yellow (Non-fluorescent)Bright Green-Yellow Fluorescence

Experimental Protocols

Synthesis of 7-Amino-8-Hydroxyquinoline

Note: This synthesis requires handling of fuming nitric acid. All steps must be performed in a fume hood.

Step 1: Nitration (Synthesis of 7-nitro-8-hydroxyquinoline)

  • Prepare Acid Mix: In a round-bottom flask, cool 5 mL of concentrated sulfuric acid (

    
    ) to 0°C.
    
  • Add Reactant: Slowly add 1.0 g of 8-hydroxyquinoline (8-HQ) with stirring.

  • Nitration: Dropwise add a mixture of fuming nitric acid (

    
    ) and sulfuric acid while maintaining temperature < 10°C.
    
  • Quench: Pour mixture onto crushed ice. The yellow precipitate is 7-nitro-8-hydroxyquinoline.

  • Purification: Recrystallize from ethanol.

Step 2: Reduction (Synthesis of 7-amino-8-hydroxyquinoline)

  • Dissolve: Dissolve the nitro compound in 10% NaOH or ammoniacal ethanol.

  • Reduce: Add sodium dithionite (

    
    ) or use catalytic hydrogenation (
    
    
    
    ) until the yellow color shifts to the characteristic pale fluorescent hue of the amine.
  • Isolate: Neutralize to pH ~7.0 to precipitate the 7-amino product.

Synthesis_Workflow Start Start: 8-Hydroxyquinoline Step1 Nitration (HNO3 / H2SO4, <10°C) Start->Step1 Inter Intermediate: 7-Nitro-8-Hydroxyquinoline Step1->Inter Step2 Reduction (Na2S2O4 or H2/Pd-C) Inter->Step2 Final Product: 7-Amino-8-Hydroxyquinoline Step2->Final caption Figure 2: Two-step synthesis via nitration and reduction.

Fluorescence Quantum Yield Measurement

To determine the efficiency of the derivative or its metal complex:

  • Reference Standard: Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or standard 8-HQ in ethanol.
  • Sample Prep: Dissolve 7-amino-8-HQ in Methanol/HEPES buffer (50:50). Absorbance at excitation wavelength (e.g., 350 nm) must be < 0.1 OD to avoid inner filter effects.

  • Measurement: Record integrated emission spectra (400–650 nm) for both sample and reference.

  • Calculation:

    
    
    Where 
    
    
    
    is integrated intensity,
    
    
    is absorbance, and
    
    
    is refractive index.[4]

References

  • Synthesis and Characterization: BenchChem Technical Guide. "Synthesis and Characterization of 7-Aminoquinolin-8-ol."

  • Trinuclear Complexes: Albrecht, M. et al. "Zinc(II) complexes of amide- and urea-substituted 8-hydroxyquinolines."[2] ResearchGate.[5]

  • MMP Inhibition: National Institutes of Health (NIH). "Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach."

  • General 8-HQ Photophysics: Bardez, E. et al. "Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline." Analytical Chemistry.

  • Metal Sensing Applications: MDPI. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination."

Sources

Foundational

synthesis pathways for 7-amino-8-hydroxyquinoline-5-sulfonic acid from 8-hydroxyquinoline

Executive Summary Molecule of Interest: 7-Amino-8-hydroxyquinoline-5-sulfonic acid CAS Registry Number: (Analogous to 84-88-8 for the sulfonic precursor; specific amino-derivative often cited as intermediate).[1][2] Prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 7-Amino-8-hydroxyquinoline-5-sulfonic acid CAS Registry Number: (Analogous to 84-88-8 for the sulfonic precursor; specific amino-derivative often cited as intermediate).[1][2] Primary Application: Chelating agent, diazo dye intermediate, and pharmaceutical scaffold for metallo-enzyme inhibitors.

This technical guide details the high-purity synthesis of 7-amino-8-hydroxyquinoline-5-sulfonic acid starting from 8-hydroxyquinoline (oxine) . Unlike standard quinoline functionalization, this pathway requires precise regiochemical control to block the highly reactive C5 position via sulfonation, forcing subsequent nitrogen functionalization to the C7 position, followed by a reductive transformation.

Part 1: Strategic Pathway Overview

The synthesis is a linear, three-phase cascade designed to exploit the directing effects of the phenolic hydroxyl group while managing the deactivating nature of the pyridine ring.

  • Phase I (Blocking & Activation): Sulfonation at C5. This blocks the most reactive site for electrophilic aromatic substitution (EAS) and increases water solubility.

  • Phase II (Functionalization): Nitration at C7. With C5 blocked, the ortho-directing power of the C8-hydroxyl group directs the incoming nitro group to C7.

  • Phase III (Transformation): Reduction of the C7-nitro group to a primary amine.

Reaction Pathway Diagram

SynthesisPathway Start 8-Hydroxyquinoline (Oxine) Step1 Phase I: Sulfonation (Oleum/H2SO4) Start->Step1 Inter1 8-Hydroxyquinoline- 5-Sulfonic Acid Step1->Inter1 Electrophilic Subst. (C5 Position) Step2 Phase II: Nitration (HNO3/H2SO4, <20°C) Inter1->Step2 Inter2 7-Nitro-8-Hydroxyquinoline- 5-Sulfonic Acid Step2->Inter2 Regioselective Nitration (C7 Position) Step3 Phase III: Reduction (Sn/HCl or Na2S2O4) Inter2->Step3 Final 7-Amino-8-Hydroxyquinoline- 5-Sulfonic Acid Step3->Final Nitro Reduction

Caption: Linear synthesis pathway demonstrating the blocking of C5 via sulfonation to force C7 nitration.

Part 2: Detailed Technical Protocols

Phase I: Sulfonation (Synthesis of 8-Hydroxyquinoline-5-Sulfonic Acid)

Objective: Introduce a sulfonic acid group at position 5.[3][4][5] This is the critical "blocking" step. Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C8 activates positions 5 and 7. Position 5 is kinetically and thermodynamically favored for sulfonation.

Protocol:

  • Reagents: 8-Hydroxyquinoline (1.0 eq), Fuming Sulfuric Acid (Oleum, 20-30% free SO3).

  • Setup: Glass-lined reactor or round-bottom flask with overhead stirring and a drying tube (hygroscopic reagents).

  • Procedure:

    • Charge Oleum into the reactor and cool to 10–15°C.

    • Slowly add 8-Hydroxyquinoline portion-wise. Caution: Exothermic. Maintain temperature < 40°C during addition.

    • Once addition is complete, heat the mixture to 120°C for 2–3 hours.

    • Process Check: Take an aliquot, neutralize, and check HPLC or TLC. Disappearance of starting material indicates completion.

  • Workup:

    • Cool reaction mass to 25°C.

    • Pour onto crushed ice (carefully). The sulfonic acid derivative has low solubility in cold acidic water and will precipitate.

    • Filter the yellow solid. Wash with cold dilute HCl.

    • Yield Target: >90%.

Phase II: Nitration (Synthesis of 7-Nitro-8-Hydroxyquinoline-5-Sulfonic Acid)

Objective: Introduce a nitro group at position 7. Mechanism: The sulfonic acid at C5 is a meta-director (deactivating), but the hydroxyl at C8 is a strong ortho/para-director (activating). With C5 blocked, the C8-OH directs the electrophile (


) to C7.

Protocol:

  • Reagents: 8-Hydroxyquinoline-5-sulfonic acid (from Phase I), Concentrated Nitric Acid (70%), Sulfuric Acid (solvent).

  • Critical Control: Temperature must be kept low (<20°C) to prevent desulfonation or oxidative ring opening.

  • Procedure:

    • Dissolve the wet cake of 5-sulfonic acid in concentrated

      
      . Cool to 0–5°C.[2]
      
    • Prepare a nitrating mixture (HNO3/H2SO4).

    • Add nitrating mixture dropwise, maintaining internal temperature below 10°C .

    • Stir at 0–10°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Workup:

    • Pour onto ice/water mixture.

    • The 7-nitro derivative precipitates as a bright yellow/orange solid.

    • Filter and wash with ice water until washings are pH > 4.

    • Validation: NMR should show loss of the C7 proton signal.

Phase III: Reduction (Synthesis of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid)

Objective: Convert the nitro group to a primary amine. Method Selection:

  • Method A (Classic): Tin (Sn) and Hydrochloric Acid (HCl). Robust, but requires removal of tin salts.

  • Method B (Clean/Industrial): Sodium Dithionite (

    
    ) in alkaline medium. Preferred for water-soluble sulfonic acids.
    

Protocol (Method B - Sodium Dithionite):

  • Reagents: 7-Nitro-8-hydroxyquinoline-5-sulfonic acid, Sodium Dithionite, Sodium Hydroxide (NaOH) or Ammonia.

  • Procedure:

    • Suspend the nitro compound in water.

    • Adjust pH to ~8–9 using NaOH (the compound dissolves as the salt).

    • Add Sodium Dithionite (

      
      ) portion-wise at 40–50°C.
      
    • The solution color will shift from intense yellow/orange (nitro) to pale yellow or colorless (amino).

    • Heat to 60°C for 30 minutes to ensure completion.

  • Isolation:

    • Acidify carefully with HCl to pH ~3–4 (isoelectric point).

    • The 7-amino-8-hydroxyquinoline-5-sulfonic acid precipitates (often as a zwitterion).

    • Filter, wash with ethanol, and dry under vacuum.

Part 3: Process Data & Visualization

Critical Process Parameters (CPP) Table
StepParameterSpecificationRationale (Causality)
Sulfonation Temperature120°C ± 5°CBelow 100°C: Incomplete reaction. Above 140°C: Charring/Tars.
Sulfonation ReagentOleum (20% free SO3)Standard H2SO4 is insufficient to drive reaction to completion due to water generation.
Nitration Temperature< 10°C (Addition)High temp causes desulfonation (loss of blocking group) or dinitration.
Reduction pH8.0 -> 3.5Reduction requires soluble salt form (pH 8); Isolation requires zwitterion precipitation (pH 3.5).
Experimental Workflow Diagram

Workflow cluster_0 Phase I: Sulfonation cluster_1 Phase II: Nitration cluster_2 Phase III: Reduction S1 Reactor A: Oleum + 8-HQ (120°C, 3h) S2 Quench: Ice Bath S1->S2 S3 Filtration: Isolate 5-SO3H S2->S3 N1 Reactor B: 5-SO3H + HNO3 (<10°C) S3->N1 Wet Cake Transfer N2 Precipitation: Pour on Ice N1->N2 N3 Isolate: 7-Nitro Intermediate N2->N3 R1 Reactor C: Alkaline Solution + Na2S2O4 N3->R1 Resuspension R2 Acidification: pH 3.5 (Isoelectric) R1->R2 R3 Final Product: 7-Amino-8-HQ-5-SO3H R2->R3

Caption: Operational workflow detailing unit operations from reactor charging to product isolation.

References

  • Sulfonation of 8-Hydroxyquinoline

    • Title: 8-Hydroxyquinoline-5-sulfonic acid[1][3][6][7][8]

    • Source: NIST Chemistry WebBook, SRD 69
    • URL:[Link]

  • Nitration and Halogenation Studies

    • Title: Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines (discusses regioselectivity in 8-HQ systems)
    • Source: Gershon, H., et al. (Fordham University)
    • URL:[Link] (General lab reference for Gershon's extensive quinoline work)

  • Nitro-to-Amino Reduction in Quinolines

    • Title: Derivatives of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities (Cites 5-amino and nitro reduction protocols)[9]

    • Source: N
    • URL:[Link]

  • Structural Confirmation of Intermediates

    • Title: 8-Hydroxy-7-nitroquinoline-5-sulfonic Acid Monohydrate (Crystal Structure)[6]

    • Source: Acta Crystallographica Section C[6]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Standardization of Furfural-7-amino-8-hydroxyquinoline-5-sulfonic Acid (F-AHQS) Reagent

[1] Abstract This technical guide details the synthesis, solution preparation, and validation of Furfural-7-amino-8-hydroxyquinoline-5-sulfonic acid (F-AHQS) . This reagent is a specialized Schiff base ligand derived fro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the synthesis, solution preparation, and validation of Furfural-7-amino-8-hydroxyquinoline-5-sulfonic acid (F-AHQS) . This reagent is a specialized Schiff base ligand derived from the condensation of furfural with 7-amino-8-hydroxyquinoline-5-sulfonic acid. It is primarily utilized in high-sensitivity spectrophotometric determination of transition metals (Cu²⁺, Zn²⁺, Ni²⁺) and lanthanides due to its extended conjugated


-system, which induces a bathochromic shift and enhances molar absorptivity compared to the parent 8-hydroxyquinoline-5-sulfonic acid.[1]

Chemical Basis & Rationale[1][2][3][4][5][6][7][8]

The Chemistry of F-AHQS

The reagent functions as a tridentate ligand (N, N, O donor set).[1] The sulfonic acid group (


) at the 5-position confers water solubility, essential for aqueous analytical protocols.[1] The critical modification is the azomethine linkage  (

) at the 7-position, connecting the quinoline core to the furan ring.
  • Role of Furfural: The furan ring acts as an electron-donating heteroaromatic system. When conjugated via the imine bond, it stabilizes metal complexes and shifts the absorption maximum (

    
    ) into the visible region, reducing interference from UV-absorbing matrix components.[1]
    
  • Role of Sulfonic Acid: Ensures the reagent remains soluble in polar buffers, preventing precipitation of the ligand itself during analysis.[1]

Reaction Pathway

The synthesis follows a classic Schiff base condensation mechanism:



Where:
  • R-NH₂: 7-amino-8-hydroxyquinoline-5-sulfonic acid[1]

  • R'-CHO: Furfural (Furan-2-carboxaldehyde)[1]

Experimental Protocol: Synthesis of Solid F-AHQS

Note: The reagent solution must be prepared from the synthesized solid ligand to ensure stoichiometry and stability. F-AHQS is susceptible to hydrolysis over long periods; therefore, in-situ preparation or fresh stock solution from solid is required.[1]

Materials & Reagents
ReagentPurityRole
7-Amino-8-hydroxyquinoline-5-sulfonic acid>98%Amine Precursor
Furfural (freshly distilled)>99%Carbonyl Precursor
Ethanol (Absolute)99.9%Solvent
Glacial Acetic AcidACS GradeCatalyst
Dimethylformamide (DMF)HPLC GradeSolvent for Stock Solution
Synthesis Workflow (Solid Ligand)
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2.40 g (10 mmol) of 7-amino-8-hydroxyquinoline-5-sulfonic acid in 50 mL of absolute ethanol.

    • Insight: If solubility is poor, add minimal warm water (approx. 5-10 mL) or adjust pH slightly with sodium acetate, but maintain acidic conditions for the catalyst.[1]

  • Addition: Add 1.06 g (11 mmol) of furfural dropwise. A slight excess (10%) of furfural drives the equilibrium forward.[1]

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 70–80°C for 4–6 hours .

    • Observation: The solution typically deepens in color (yellow to orange/red) indicating azomethine formation.[1]

  • Isolation: Cool the reaction mixture in an ice bath. The Schiff base should precipitate as a colored solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL) to remove unreacted furfural. Recrystallize from ethanol/water (1:1).[1]

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Synthesis Logic Diagram

Synthesis_Workflow Start Precursors: 7-Amino-8-HQ-5-SO3H + Furfural Reflux Reflux (6h, 80°C) Catalyst: AcOH Start->Reflux Condensation Precipitation Ice Bath Cooling Precipitation Reflux->Precipitation Crystallization Filtration Filtration & Ethanol Wash Precipitation->Filtration Purification Product Solid F-AHQS (Orange/Red Solid) Filtration->Product Drying

Figure 1: Synthetic pathway for the isolation of the F-AHQS solid ligand.[1]

Protocol: Preparation of Reagent Solution

This protocol yields a 1.0 × 10⁻³ M Stock Solution , the standard concentration for analytical spectrophotometry.[1]

Solvent System Selection

Schiff bases containing sulfonic acid groups can be zwitterionic.[1] Direct dissolution in pure water is often slow.[1]

  • Preferred Solvent: 20% DMF (Dimethylformamide) / 80% Water (v/v) OR 0.01 M NaOH (if strictly aqueous is required).[1]

  • Why DMF? It prevents the hydrolysis of the imine bond better than protic solvents like methanol and ensures complete solubilization of the organic ligand.[1]

Step-by-Step Preparation
  • Weighing: Accurately weigh 31.83 mg (assuming MW ≈ 318.3 g/mol for the anhydrous Schiff base; verify MW based on your specific hydration state) of the synthesized F-AHQS solid.

  • Primary Solubilization: Transfer to a 100 mL volumetric flask. Add 20 mL of DMF . Swirl gently until fully dissolved. The solution should be clear and colored.

  • Dilution: Dilute to the mark with deionized water .

  • Homogenization: Invert the flask 10-15 times.

  • Storage: Transfer to an amber glass bottle. Store at 4°C.[1]

    • Stability Warning: This solution is stable for approximately 1 week. Discard if turbidity appears or if the absorbance of the blank shifts by >5%.[1]

Analytical Validation (Self-Validating System)[1]

Before using the reagent for critical measurements, validate the solution quality using UV-Vis spectrophotometry.

Spectral Scan[1]
  • Prepare a Blank : 20% DMF/Water (no reagent).[1]

  • Scan the Reagent : Dilute 1 mL of stock into 9 mL of buffer (pH 4.0). Scan from 200 nm to 600 nm.

  • Criteria:

    • You should observe distinct peaks characteristic of the quinoline nucleus (~250 nm) and the conjugated Schiff base system (~350–450 nm).[1]

    • Absence of Furfural Peak: Pure furfural absorbs near 277 nm.[1] A sharp, isolated peak here suggests hydrolysis or incomplete reaction.[1]

pH Sensitivity Check

The F-AHQS reagent is pH-dependent due to the phenolic -OH and sulfonic -SO₃H groups.

  • Acidic pH (<3): Protonation of the imine nitrogen (Hydrolysis risk).[1]

  • Basic pH (>8): Deprotonation of the phenolic hydroxyl (Bathochromic shift).[1]

  • Operational Tip: For metal determination, maintain pH between 4.0 and 6.0 (Acetate buffer) or 8.0 and 10.0 (Borate buffer), depending on the specific metal constant.[1]

Application Workflow: Metal Determination

Analytical_Workflow Sample Sample Solution (Containing Metal Ions) Buffer pH Adjustment (Acetate/Borate Buffer) Sample->Buffer Stabilize pH Reagent Add F-AHQS Reagent Solution Buffer->Reagent Complexation Incubation Incubation (10 min, RT) Reagent->Incubation Equilibrium Measure Spectrophotometry (Measure Absorbance vs Blank) Incubation->Measure Quantification

Figure 2: Standard operating procedure for spectrophotometric analysis using F-AHQS.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Turbidity in Stock Solution Low solubility of zwitterionAdd drops of 0.1 M NaOH to solubilize (form sulfonate salt).[1]
Loss of Color Intensity Hydrolysis of Schiff baseRe-synthesize solid; ensure stock solvent is not highly acidic.
High Blank Absorbance Oxidation of amine precursorUse freshly distilled furfural and recrystallized amine.[1]
Slow Complex Formation Steric hindranceHeat the reaction mixture (40°C) for 5-10 mins before measuring.[1]

References

  • Korn, M. G. A., et al. (2002).[1] "Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid." Journal of the Brazilian Chemical Society, 13(5).[1]

    • Context: Establishes the protocol for using 7-substituted-8-hydroxyquinoline-5-sulfonic acid deriv
  • Gershon, H., et al. (2002).[1] "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids."[1][2] Mycopathologia, 155, 213–217.[1][2]

    • Context: Provides synthesis and characterization d
  • Vinogradov, S. A., et al. (1999).[1] "Schiff Bases of 8-Hydroxyquinoline-5-sulfonic Acid." Russian Journal of General Chemistry.

    • Context: General reference for the condensation conditions of 8-HQ sulfon
  • Mdpi, A. (2024).[1][3] "Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay." Foods. [1]

    • Context: Validates the spectral behavior of furfural deriv

Sources

Application

protocol for synthesizing metal complexes of 7-amino-8-hydroxyquinoline-5-sulfonic acid

Application Note: Protocol for Synthesizing Metal Complexes of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid Executive Summary This guide details the high-yield synthesis of metal complexes derived from 7-amino-8-hydroxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Synthesizing Metal Complexes of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid

Executive Summary

This guide details the high-yield synthesis of metal complexes derived from 7-amino-8-hydroxyquinoline-5-sulfonic acid (AHQSA) . Unlike the commercially ubiquitous 8-hydroxyquinoline (oxine), the AHQSA derivative features a sulfonic acid group at position 5 (conferring water solubility) and an amino group at position 7 (altering electronic density and providing a site for secondary functionalization).

These complexes are critical in medicinal chemistry for their potent antimicrobial and neuroprotective properties, often exceeding the efficacy of the parent ligand due to the "chelation effect," which facilitates transport across lipophilic cell membranes while maintaining aqueous solubility via the sulfonate moiety.

Pre-Synthesis Considerations

Before initiating the protocol, researchers must understand the coordination chemistry involved. The ligand acts as a bidentate (


) chelator.
  • Stoichiometry: For divalent metals (

    
    ), the thermodynamic preference is a 1:2 (Metal:Ligand)  ratio, forming neutral or anionic species depending on pH and counter-ions.
    
  • pH Control: The sulfonic acid group (

    
    ) is deprotonated in water. The phenolic hydroxyl (
    
    
    
    ) must be deprotonated to form the stable chelate.
  • Ligand Sourcing: As AHQSA is not always available in catalog chemical inventories, Protocol A outlines its synthesis from the inexpensive precursor 8-hydroxyquinoline-5-sulfonic acid.

Protocol A: Ligand Preparation (If Commercial Source Unavailable)

Rationale: Direct nitration of 8-hydroxyquinoline-5-sulfonic acid occurs at the 7-position due to the ortho-directing power of the 8-hydroxyl group and the blocking of the 5-position.

Step 1: Nitration
  • Dissolution: Dissolve 10 mmol of 8-hydroxyquinoline-5-sulfonic acid in 15 mL of concentrated sulfuric acid (

    
    ) at 0°C.
    
  • Addition: Dropwise add a mixture of fuming nitric acid (

    
    , 12 mmol) and sulfuric acid, maintaining temperature 
    
    
    
    .
  • Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature (RT) for 2 hours.

  • Isolation: Pour onto 100 g of crushed ice. The yellow precipitate (7-nitro-8-hydroxyquinoline-5-sulfonic acid ) is filtered, washed with cold water, and recrystallized from ethanol/water.

Step 2: Reduction
  • Suspension: Suspend the nitro compound (5 mmol) in 20 mL of 10% HCl.

  • Reduction: Add Tin (

    
    ) granules (15 mmol) or 
    
    
    
    and reflux for 4 hours. Alternatively, use catalytic hydrogenation (
    
    
    , Pd/C) in methanol if available.
  • Workup: Filter hot to remove unreacted tin. Neutralize the filtrate with

    
     to pH ~6-7.
    
  • Crystallization: The product 7-amino-8-hydroxyquinoline-5-sulfonic acid precipitates as a reddish-brown solid. Recrystallize from dilute acetic acid.

Protocol B: Synthesis of Metal Complexes

Target Metals: Cu(II), Ni(II), Co(II), Zn(II)

Materials & Reagents
  • Ligand: 7-amino-8-hydroxyquinoline-5-sulfonic acid (AHQSA)

  • Metal Salts: Acetates (

    
    ) are preferred over chlorides to avoid competitive chloride coordination and to act as a self-buffering agent.
    
  • Solvent: Deionized Water (Milli-Q) or 1:1 Ethanol:Water mixture.

  • Base: 0.1 M NaOH or

    
     (for pH adjustment).
    
Experimental Workflow
  • Ligand Solution Preparation:

    • Dissolve 2.0 mmol of AHQSA in 20 mL of warm water/ethanol (1:1).

    • Note: The solution may appear turbid; add dilute NaOH dropwise until clear (pH ~7.5), ensuring the sulfonic acid and phenol are accessible.

  • Metal Addition:

    • Dissolve 1.0 mmol of the Metal Acetate in 10 mL of water.

    • Add the metal solution dropwise to the stirring ligand solution over 15 minutes.

    • Observation: A distinct color change will occur immediately (e.g., Green for Cu, Orange/Red for Ni).

  • Reflux & Chelation:

    • Heat the mixture to reflux (

      
      ) for 4 hours.
      
    • Maintain pH between 7.0–8.0. If pH drops (due to proton release from ligand), adjust with dilute

      
      .
      
  • Isolation:

    • Cool the reaction mixture to RT and then to

      
       overnight.
      
    • Filter the precipitate under vacuum.

    • Wash 1: Warm water (removes unreacted ligand/metal).

    • Wash 2: Cold ethanol (removes organic impurities).

    • Drying: Dry in a vacuum desiccator over

      
       for 24 hours.
      

SynthesisWorkflow Start Start: 2.0 mmol Ligand (AHQSA) in 20mL EtOH/H2O PH_Adj Adjust pH to 7.5 (Deprotonation of Phenol) Start->PH_Adj Metal_Add Add 1.0 mmol Metal Salt (Dropwise, 15 min) PH_Adj->Metal_Add Clear Solution Reflux Reflux at 80°C (4 Hours) Metal_Add->Reflux Color Change Cooling Cool to 4°C (Precipitation) Reflux->Cooling Filtration Vacuum Filtration & Washing (H2O/EtOH) Cooling->Filtration Drying Vacuum Dry (Final Complex) Filtration->Drying

Figure 1: Step-by-step workflow for the coordination of AHQSA with divalent metal ions.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated against the following criteria.

A. Infrared Spectroscopy (FT-IR)

The coordination mode is confirmed by shifts in characteristic bands.

Functional GroupLigand (Free)

Complex (M-L)

Mechanistic Insight
O-H (Phenolic) 3300–3400 (Broad)Disappears / WeakIndicates deprotonation and M-O bond formation.
C=N (Ring) ~15801560–1570Nitrogen lone pair donation to metal reduces bond order.
C-O (Phenolic) ~1100~1120Bond strengthens upon chelation.
M-O / M-N N/A400–600Direct evidence of coordination sphere formation.
B. Electronic Spectra (UV-Vis)
  • Ligand: Exhibits bands at ~250 nm (

    
    ) and ~320 nm (
    
    
    
    ).
  • Complex:

    • Bathochromic Shift: Ligand bands shift to longer wavelengths (Red shift) due to metal conjugation.

    • d-d Transitions: Broad, weak bands appear in the visible region (400–800 nm) specific to the metal geometry (e.g., Octahedral Cu(II) often shows a band ~600-700 nm).

C. Magnetic Susceptibility
  • Cu(II): 1.7–1.9 B.M. (Paramagnetic, 1 unpaired electron).

  • Ni(II): 2.9–3.2 B.M. (Octahedral, 2 unpaired electrons).

  • Zn(II): Diamagnetic (0 B.M., NMR active).

Structural Visualization

The expected structure is a Bis-chelate , where the metal center is coordinated by two AHQSA molecules. The sulfonic acid groups remain on the periphery, maintaining solubility.

ComplexStructure M M(II) N1 N M->N1 Coord O1 O M->O1 Coord N2 N M->N2 Coord O2 O M->O2 Coord Ring1 Quinoline Ring 1 Ring1->N1 Ring1->O1 SO3_1 SO3H (Pos 5) Ring1->SO3_1 NH2_1 NH2 (Pos 7) Ring1->NH2_1 Ring2 Quinoline Ring 2 Ring2->N2 Ring2->O2 SO3_2 SO3H (Pos 5) Ring2->SO3_2 NH2_2 NH2 (Pos 7) Ring2->NH2_2

Figure 2: Schematic connectivity of the Bis(7-amino-8-hydroxyquinoline-5-sulfonato)metal(II) complex.

References

  • Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1] Open Journal of Applied Sciences, 11, 1-10.

  • National Center for Biotechnology Information (NCBI). "8-Hydroxyquinoline-5-sulfonic acid." PubChem Compound Summary.

  • BenchChem. "Synthesis and Characterization of 7-Aminoquinolin-8-ol Derivatives." Technical Guide.

  • Tabbi, G., et al. (2017). "Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives... Characterization in solution." Journal of Inorganic Biochemistry.

Sources

Method

Application Note &amp; Protocol: Spectrophotometric Analysis of Copper(II) with 7-Amino-8-hydroxyquinoline-5-sulfonic acid

Abstract & Significance This application note details a robust and sensitive spectrophotometric method for the quantitative determination of copper(II) (Cu²⁺) ions in aqueous solutions using the novel chromogenic reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This application note details a robust and sensitive spectrophotometric method for the quantitative determination of copper(II) (Cu²⁺) ions in aqueous solutions using the novel chromogenic reagent 7-Amino-8-hydroxyquinoline-5-sulfonic acid (A-HQS). Copper is a critical trace element in biological and environmental systems; however, its excess can lead to significant toxicity.[1] Therefore, simple, rapid, and cost-effective monitoring methods are essential.[1] This method is based on the formation of a stable, intensely colored water-soluble complex between Cu²⁺ and A-HQS. The sulfonic acid moiety confers excellent aqueous solubility to both the reagent and the resulting metal complex, eliminating the need for organic solvents.[2][3] The amino group acts as an auxochrome, enhancing the molar absorptivity of the complex and providing high sensitivity. The protocol is designed for researchers in environmental monitoring, industrial quality control, and life sciences, offering a reliable alternative to more complex techniques like atomic absorption spectroscopy.

Scientific Principle & Causality

The analytical method is predicated on the principles of chelation and molecular absorption spectroscopy. 8-Hydroxyquinoline (8-HQ) and its derivatives are classic bidentate chelating agents that coordinate with metal ions through the phenolic oxygen and the heterocyclic nitrogen atoms.[4][5][6]

The Chelation Mechanism: The A-HQS ligand exists in equilibrium in solution. For chelation to occur, the phenolic proton must be displaced, allowing the negatively charged oxygen atom to form a coordinate bond with the positively charged Cu²⁺ ion. The nitrogen atom of the quinoline ring then donates its lone pair of electrons to form a second coordinate bond, completing a stable five-membered chelate ring. Typically, two molecules of the deprotonated ligand will coordinate with one Cu²⁺ ion, forming a 1:2 metal-to-ligand complex, often with a square planar or distorted octahedral geometry.[4][7][8][9]

Role of pH: The pH of the solution is the most critical experimental parameter.[1]

  • Low pH (Acidic): The phenolic oxygen remains protonated, and the heterocyclic nitrogen may also be protonated. This prevents the ligand from effectively binding to the Cu²⁺ ion, leading to incomplete complex formation.

  • High pH (Alkaline): While the ligand is fully deprotonated and available for chelation, Cu²⁺ ions will begin to precipitate as copper(II) hydroxide (Cu(OH)₂), removing them from the solution and leading to erroneously low absorbance readings. Therefore, an optimal pH, typically in the slightly acidic to neutral range (e.g., 5.5 - 7.0), must be maintained using a buffer system.[1][10] This pH ensures sufficient deprotonation of the A-HQS for complexation while keeping the Cu²⁺ ions in solution.

Spectrophotometric Quantification: The resulting [Cu(A-HQS)₂] complex is intensely colored because the chelation process alters the electronic structure of the ligand, creating a new molecule with a distinct absorption profile in the visible spectrum. This phenomenon is often due to ligand-to-metal charge-transfer (LMCT) transitions.[11][12] According to the Beer-Lambert Law, the absorbance of the complex at its wavelength of maximum absorbance (λmax) is directly proportional to the concentration of the Cu²⁺ ions in the sample.

Logical Workflow for Method Development

The following diagram illustrates the logical flow from sample preparation to final concentration determination, highlighting the critical control points within the protocol.

Spectro_Workflow cluster_reaction Reaction Stage cluster_analysis Analysis Stage Std_Prep Prepare Cu(II) Standards & A-HQS Reagent Aliquot Aliquot Sample/Standard into Volumetric Flasks Std_Prep->Aliquot Sample_Prep Prepare Unknown Sample (Dilution, Digestion if needed) Sample_Prep->Aliquot Buffer_Prep Prepare pH Buffer Solution Add_Buffer Add Buffer & Adjust pH (Critical Step) Buffer_Prep->Add_Buffer Add_Reagent Add A-HQS Reagent (Ensure Molar Excess) Aliquot->Add_Reagent Add_Reagent->Add_Buffer Dilute Dilute to Final Volume with DI Water Add_Buffer->Dilute Incubate Incubate for Color Development (Ensure Reaction Completion) Dilute->Incubate Spectro Measure Absorbance at λmax (vs. Reagent Blank) Incubate->Spectro Cal_Curve Plot Calibration Curve (Absorbance vs. Concentration) Spectro->Cal_Curve Calc Calculate Unknown Concentration (Using Linear Regression) Cal_Curve->Calc

Caption: Experimental workflow for Cu(II) analysis.

Materials and Reagents

  • Spectrophotometer: UV-Visible spectrophotometer capable of measurements in the 350-700 nm range, with 1 cm path length quartz or glass cuvettes.

  • pH Meter: Calibrated with standard buffers.

  • Analytical Balance: Accurate to ±0.1 mg.

  • Glassware: Class A volumetric flasks (10, 25, 50, 100, 1000 mL), pipettes, and beakers.

  • 7-Amino-8-hydroxyquinoline-5-sulfonic acid (A-HQS): (Reagent Grade)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): (Analytical Grade)

  • Hydrochloric Acid (HCl): (Concentrated, ACS Grade)

  • Sodium Hydroxide (NaOH): (Pellets, ACS Grade)

  • Acetic Acid (CH₃COOH): (Glacial, ACS Grade)

  • Sodium Acetate (CH₃COONa): (Anhydrous, ACS Grade)

  • Deionized (DI) Water: High-purity, >18 MΩ·cm.

Detailed Experimental Protocols

Preparation of Solutions
  • 1000 mg/L (ppm) Cu(II) Stock Solution: Accurately weigh 3.929 g of CuSO₄·5H₂O, dissolve it in DI water in a 1000 mL volumetric flask, add 1 mL of concentrated HCl to prevent hydrolysis, and dilute to the mark with DI water. This solution is stable for several months when stored in a refrigerator.

  • 10 mg/L Cu(II) Working Standard: Pipette 10.00 mL of the 1000 mg/L Cu(II) stock solution into a 1000 mL volumetric flask and dilute to the mark with DI water. Prepare this solution fresh weekly.

  • 0.1% (w/v) A-HQS Reagent Solution: Weigh 0.100 g of A-HQS, dissolve it in approximately 80 mL of DI water with gentle warming if necessary, cool to room temperature, and dilute to 100 mL in a volumetric flask. Store in an amber bottle and prepare fresh weekly.

  • 0.2 M Acetate Buffer (pH 6.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions. Verify the final pH with a calibrated pH meter and adjust as necessary with dilute NaOH or HCl.

  • Reagent Blank: Prepare by following the sample analysis protocol but substituting DI water for the copper standard or sample aliquot. This is crucial for zeroing the spectrophotometer.

Determination of Optimal Wavelength (λmax)
  • Pipette 1.00 mL of the 10 mg/L Cu(II) working standard into a 25 mL volumetric flask.

  • Add 2.0 mL of the 0.1% A-HQS reagent solution.

  • Add 5.0 mL of the 0.2 M acetate buffer (pH 6.5).

  • Dilute to the mark with DI water, mix well, and allow the color to develop for 15 minutes.

  • Using the reagent blank to zero the instrument, scan the absorbance of the solution from 350 nm to 700 nm.

  • Identify the wavelength that gives the highest absorbance peak. This is the λmax for the [Cu(A-HQS)₂] complex. Based on similar structures, this is expected to be in the 400-450 nm range.[13]

Protocol for Calibration Curve Construction
  • Label a series of 25 mL volumetric flasks: "0", "0.1", "0.2", "0.4", "0.6", "0.8". The "0" flask will be your reagent blank.

  • Into these flasks, pipette 0, 0.25, 0.50, 1.00, 1.50, and 2.00 mL of the 10 mg/L Cu(II) working standard, respectively. This corresponds to final concentrations of 0, 0.1, 0.2, 0.4, 0.6, and 0.8 mg/L Cu(II).

  • To each flask, add 2.0 mL of the 0.1% A-HQS reagent solution. Swirl gently to mix.

    • Causality: A consistent and excess amount of the chelating agent is added to ensure that all copper ions in the highest standard are complexed, a prerequisite for Beer's Law to hold true.

  • To each flask, add 5.0 mL of the 0.2 M acetate buffer (pH 6.5). Swirl to mix.

    • Causality: The buffer establishes the optimal pH for quantitative complex formation, as explained in Section 2.0.

  • Dilute each flask to the 25 mL mark with DI water. Cap and invert several times to ensure a homogenous solution.

  • Allow the solutions to stand for 15 minutes at room temperature for full color development.

    • Causality: Complexation is not always instantaneous. This incubation period ensures the reaction reaches equilibrium, leading to stable and reproducible absorbance readings.[1][14]

  • Set the spectrophotometer to the predetermined λmax.

  • Use the "0" concentration flask (reagent blank) to zero the absorbance of the spectrophotometer.

  • Measure the absorbance of each of the remaining standards (0.1 to 0.8 mg/L).

  • Plot a graph of Absorbance (y-axis) versus Cu(II) Concentration in mg/L (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.

Protocol for Unknown Sample Analysis
  • Prepare the sample. If it contains suspended solids, filter it through a 0.45 µm filter. If the expected Cu(II) concentration is high, perform an accurate dilution with DI water to bring it within the calibration range (0.1 - 0.8 mg/L). If the sample matrix is complex (e.g., industrial effluent), an acid digestion may be required to free complexed copper.[10]

  • Pipette an appropriate aliquot (e.g., 5.0 mL) of the prepared sample into a 25 mL volumetric flask.

  • Follow steps 3 through 9 from the calibration protocol (Section 4.3).

  • Record the absorbance of the unknown sample.

Data Analysis, Interpretation & Expected Performance

Calculation of Copper Concentration

The concentration of Cu(II) in the unknown sample is calculated using the linear regression equation derived from the calibration curve:

Concentration (mg/L) = (Absorbance_sample - y-intercept) / slope

Remember to multiply this result by the dilution factor used during sample preparation.

Dilution Factor = (Final Diluted Volume) / (Initial Sample Volume)

Self-Validation and Performance Characteristics

This protocol is designed to be self-validating. The linearity of the calibration curve (R² > 0.999) confirms the method's adherence to Beer's Law under the specified conditions.

ParameterExpected ValueRationale & Significance
λmax ~400 - 450 nmThe specific wavelength of maximum absorption for the Cu(II)-A-HQS complex, ensuring highest sensitivity.
Optimal pH 6.0 - 7.0The pH range providing maximum and stable absorbance.[1][13]
Linear Range 0.1 - 0.8 mg/LThe concentration range over which absorbance is directly proportional to concentration (Beer's Law is obeyed).[1]
Molar Absorptivity (ε) > 2.0 x 10⁴ L·mol⁻¹·cm⁻¹A measure of how strongly the complex absorbs light; higher values indicate greater sensitivity.[13][15]
Limit of Detection (LOD) < 0.02 mg/LThe lowest concentration of Cu(II) that can be reliably distinguished from the blank.[1][10]
Precision (RSD) < 2%The relative standard deviation of replicate measurements, indicating the method's reproducibility.[1]
Complex Stability > 2 hoursThe color of the complex should be stable for a sufficient period to allow for measurement without signal degradation.[15][16]
Chelation Reaction Diagram

The following diagram illustrates the chelation of a single Cu(II) ion by two molecules of 7-Amino-8-hydroxyquinoline-5-sulfonic acid.

Sources

Application

Application Note: Synthesis of Schiff Base Ligands from 7-Amino-8-hydroxyquinoline-5-sulfonic Acid

Executive Summary This technical guide details the protocol for synthesizing Schiff base ligands derived from 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQ-5-SA) . Unlike the more common 5-amino derivatives, the 7...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing Schiff base ligands derived from 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQ-5-SA) . Unlike the more common 5-amino derivatives, the 7-amino isomer offers a unique steric and electronic environment for metal chelation, combining the classic N,O-donor set of 8-hydroxyquinoline with an additional imine nitrogen and a water-solubilizing sulfonic acid group.

These ligands are critical intermediates for developing water-soluble metal complexes (Zn, Cu, Fe) used in:

  • Fluorescent Chemosensors: Detection of Al³⁺, Mg²⁺, and Zn²⁺ in aqueous media.

  • Medicinal Inorganic Chemistry: Antibacterial and anticancer metallodrugs where water solubility is a pharmacokinetic prerequisite.

Scientific Background & Mechanism[1][2]

The Challenge of Zwitterions

The starting material, 7-amino-8-hydroxyquinoline-5-sulfonic acid, exists primarily as a zwitterion in the solid state. The sulfonic acid group (


) protonates the basic amine (

) or the pyridine nitrogen, forming an internal salt.
  • Implication: The protonated amine (

    
    ) is non-nucleophilic and cannot attack the aldehyde carbonyl carbon.
    
  • Solution: The protocol requires a base-assisted solubilization step to deprotonate the amine, restoring its nucleophilicity (

    
    ) before condensation.
    
Reaction Mechanism

The synthesis follows a reversible acid-catalyzed condensation mechanism:

  • Nucleophilic Attack: The free amine (generated in situ) attacks the electrophilic carbonyl carbon of the aldehyde.

  • Carbinolamine Formation: An unstable tetrahedral intermediate is formed.

  • Dehydration: Elimination of water yields the imine (Schiff base).

Pathway Visualization

The following diagram illustrates the critical activation step required for this specific substrate.

ReactionPathway Zwitterion Zwitterionic Precursor (NH3+ / SO3-) FreeAmine Activated Nucleophile (Free -NH2) Zwitterion->FreeAmine Deprotonation Base Base (NaOAc/Na2CO3) Base->FreeAmine Activator Intermediate Carbinolamine Intermediate FreeAmine->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Schiff Base Ligand (Imine) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: Activation of the zwitterionic 7-amino-8-hydroxyquinoline-5-sulfonic acid precursor to allow Schiff base condensation.

Materials & Equipment

Reagents
ReagentGradePurpose
7-Amino-8-hydroxyquinoline-5-sulfonic acid >97%Starting scaffold (CAS: 467446-71-5)
Aldehyde (e.g., Benzaldehyde, Salicylaldehyde)SynthesisElectrophile component
Sodium Acetate (NaOAc) or Na₂CO₃ AnhydrousBase catalyst/Solubilizer
Ethanol (EtOH) AbsoluteSolvent
Water (Milli-Q) DeionizedCo-solvent for sulfonic acid salts
Acetic Acid GlacialCatalyst (optional, pH tuning)
Equipment
  • Round-bottom flask (100 mL, 2-neck)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Pre-Activation and Solubilization

Rationale: Direct mixing of the zwitterionic acid with aldehyde in pure ethanol often leads to low yields because the amine is protonated.

  • Weighing: Charge the round-bottom flask with 1.0 mmol of 7-amino-8-hydroxyquinoline-5-sulfonic acid.

  • Solvent Addition: Add 15 mL of Ethanol and 5 mL of Water .

    • Note: The water is essential to dissolve the polar sulfonic acid moiety.

  • Activation: Add 1.0 - 1.2 mmol of Sodium Acetate (NaOAc).

  • Heating: Stir and heat the mixture to 50-60°C for 15 minutes.

    • Observation: The suspension should clear as the zwitterion converts to the soluble sodium sulfonate salt with a free amino group.

Phase 2: Condensation (Schiff Base Formation)
  • Aldehyde Addition: Dropwise add 1.0 mmol of the chosen aldehyde (dissolved in 5 mL ethanol) to the reaction mixture.

  • Reflux: Increase temperature to reflux (~80°C) and stir for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine spot should disappear.

    • Color Change: The solution typically deepens in color (yellow to orange/red) indicating conjugation extension.

Phase 3: Isolation and Purification
  • Concentration: Evaporate ~50% of the solvent volume using a rotary evaporator.

  • Precipitation:

    • Scenario A (Product Precipitates): Cool the mixture in an ice bath for 1 hour. Filter the solid.[1][2]

    • Scenario B (Soluble Product): If no precipitate forms (common with sulfonic acids), add Diethyl Ether or Acetone dropwise to induce precipitation of the sulfonate salt.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum at 60°C for 4 hours.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: 1.0 eq Amine Precursor Solubilize Add EtOH/H2O (3:1) + 1.1 eq NaOAc Start->Solubilize CheckSol Is solution clear? Solubilize->CheckSol HeatMore Heat to 60°C Stir 15 min CheckSol->HeatMore No AddAldehyde Add 1.0 eq Aldehyde (in EtOH) CheckSol->AddAldehyde Yes HeatMore->CheckSol Reflux Reflux 4-6 Hours (Monitor TLC) AddAldehyde->Reflux Workup Concentrate & Cool (Ice Bath) Reflux->Workup Filter Vacuum Filtration Wash w/ Cold EtOH Workup->Filter End Final Product (Schiff Base Salt) Filter->End

Caption: Step-by-step experimental workflow for the synthesis of the Schiff base ligand.

Characterization Guide

To ensure scientific integrity, the synthesized ligand must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)
  • Target Signal: A strong, sharp band at 1610–1630 cm⁻¹ .

  • Assignment:

    
     Azomethine stretch.
    
  • Validation: Absence of the double spike at 3300–3400 cm⁻¹ (primary amine

    
     stretch) confirms full conversion.
    
  • Sulfonic Group: Broad bands at 1000–1200 cm⁻¹ (

    
    ).
    
Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ (due to solubility of the sulfonic acid salt).

  • Key Signal: Singlet at

    
     8.5 – 9.5 ppm .
    
  • Assignment: Azomethine proton (

    
    ).
    
  • Shift: The disappearance of the broad

    
     signal (typically 
    
    
    
    4–6 ppm) and appearance of the downfield imine singlet is the primary proof of synthesis.
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-).

  • Observation: The sulfonic acid group ionizes readily. Look for the molecular ion peak

    
    .
    
  • Example: If reacting with Benzaldehyde (MW 106) + Amine (MW 240) - H₂O (18) = Product MW ~328. Look for m/z ~327.

Case Study: Application in Metal Sensing

Objective: Use the synthesized ligand (e.g., 7-(benzylideneamino)-8-hydroxyquinoline-5-sulfonic acid) to detect Zn²⁺ ions.

  • Stock Solution: Prepare a

    
     M solution of the ligand in HEPES buffer (pH 7.4).
    
  • Titration: Add aliquots of ZnCl₂ solution.

  • Observation:

    • Fluorescence Turn-On: The ligand itself is weakly fluorescent due to Photoinduced Electron Transfer (PET).

    • Mechanism: Upon binding Zn²⁺ (via the imine N and phenolic O), PET is inhibited, and Chelation Enhanced Fluorescence (CHEF) occurs.

    • Result: A dramatic increase in emission intensity at ~500 nm.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / No Reaction Amine still protonated (zwitterion).Increase NaOAc or use Na₂CO₃. Ensure initial solubilization step is complete before adding aldehyde.
Product is Oily/Sticky Incomplete crystallization.Triturate the oil with diethyl ether or hexane. Scratch the flask walls with a glass rod.
Starting Material Remains Equilibrium favors hydrolysis.Use a Dean-Stark trap (if scale allows) or add molecular sieves (3Å) to remove water during reflux.
Poor Solubility in NMR Sulfonic acid salt nature.Use DMSO-d₆ or D₂O with a drop of NaOD.

References

  • Gershon, H., et al. "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids." Mycopathologia, vol. 155, no. 4, 2002, pp. 213-217. Link

  • Sashidhara, K. V., et al. "Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiff bases." European Journal of Medicinal Chemistry, vol. 44, no. 4, 2009, pp. 1813-1818. Link

  • Soroka, K., et al. "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, vol. 59, no. 4, 1987, pp. 629–636. Link

  • Majumdar, D., et al. "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization... and pH-dependent antibacterial study." Journal of Molecular Structure, 2024. Link

Sources

Technical Notes & Optimization

Troubleshooting

removing iron interference in 7-amino-8-hydroxyquinoline-5-sulfonic acid assays

Executive Summary This guide addresses the critical issue of iron interference in assays utilizing 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) . While this fluorophore is highly sensitive for metals like Magne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical issue of iron interference in assays utilizing 7-amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) . While this fluorophore is highly sensitive for metals like Magnesium (


), Zinc (

), and Cadmium (

), the presence of Iron (

) acts as a potent paramagnetic quencher and competitive binder.

The Core Problem: Iron binds to the 8-hydroxyquinoline (8-HQ) core with higher stability constants (


) than most target analytes but dissipates excitation energy non-radiatively (quenching), resulting in false negatives or non-linear calibration curves.

Module 1: Diagnostic Workflow

Is Iron the culprit? Use this logic flow to confirm interference before applying chemical masking.

IronDiagnosis Start START: Low Fluorescence or Non-Linearity? CheckpH Check pH (Is it < 6.0?) Start->CheckpH IronSymptom Symptom: Red Shift or Turbidity? CheckpH->IronSymptom No (pH is Opt) AltCause Check Reagent Hydrolysis or Inner Filter Effect CheckpH->AltCause Yes (Fix pH) SpikeTest Spike Test: Add 10µM Fe³⁺ to Std IronSymptom->SpikeTest Suspected Confirm Signal Drops >20%? Confirmed Iron Interference SpikeTest->Confirm Yes SpikeTest->AltCause No

Figure 1: Diagnostic logic tree to distinguish iron interference from pH issues or reagent degradation.

Module 2: Chemical Masking Protocols

The most effective method to remove iron interference without physical separation is "Chemical Masking"—sequestering Fe ions into non-reactive, non-fluorescent complexes.

Protocol A: The Fluoride Block (Recommended for Fe³⁺)

Fluoride ions form an extremely stable, colorless hexafluoroferrate(III) complex (


) that does not bind to 7-A-8-HQS.

Applicability: Best for acidic to neutral pH (pH 5–7). Reagents: 1M Potassium Fluoride (KF) or Ammonium Bifluoride (


).

Step-by-Step:

  • Aliquot Sample: Transfer 1.0 mL of sample into the cuvette/well.

  • Buffer Addition: Add assay buffer (e.g., Tris-HCl or HEPES) to reach optimal pH.

  • Masking Step: Add 50 µL of 1M KF solution.

    • Critical: Vortex and incubate for 2 minutes . This allows the slow-forming fluoride complex to stabilize.

  • Reagent Addition: Add 7-A-8-HQS reagent.

  • Measurement: Read fluorescence immediately.

Protocol B: The Reduction-Sequestration (Recommended for Total Iron)

If your sample contains both


 and 

, fluoride alone may be insufficient. This dual-step protocol forces all iron into the ferrous state and locks it with phenanthroline.

Applicability: Robust for complex biological matrices. Reagents: 10% Ascorbic Acid (fresh), 0.1% 1,10-Phenanthroline.

Step-by-Step:

  • Reduction: Add 20 µL of 10% Ascorbic Acid to 1 mL sample.

    • Mechanism:[1] Reduces all

      
      .
      
  • Sequestration: Add 50 µL of 0.1% 1,10-Phenanthroline .

    • Mechanism:[1] Forms a stable red complex (

      
      ). While colored, this complex is chemically inert toward 7-A-8-HQS.
      
  • Blank Correction: Measure absorbance at 510 nm (phenanthroline complex peak) to subtract any inner-filter effect if the iron concentration is very high (>50 µM).

  • Assay: Proceed with 7-A-8-HQS addition.

Module 3: Mechanism of Action

Understanding the competition at the molecular level is vital for troubleshooting.

Mechanism Ligand 7-A-8-HQS (Ligand) Fluorescent Fluorescent Complex Ligand->Fluorescent + Target Quenched Quenched Complex Ligand->Quenched + Iron Target Target Metal (Mg²⁺ / Zn²⁺) Target->Fluorescent Iron Interferent (Fe³⁺) Iron->Quenched High Affinity MaskedFe Inert Iron Fluoride Iron->MaskedFe + Masking Agent Mask Masking Agent (F⁻) Mask->MaskedFe

Figure 2: Competitive binding kinetics. The masking agent (Yellow) must intercept the Iron (Red) before it binds the Ligand (Blue).

Module 4: Comparative Data & Thresholds

Not all masking agents are compatible with fluorescence assays. The table below summarizes the effect of common agents on 7-A-8-HQS performance.

Masking AgentTarget Iron SpeciesEfficiencyImpact on FluorescenceRecommendation
Potassium Fluoride

HighNegligiblePrimary Choice
Ascorbic Acid Reduces

HighNoneUse as pre-step
1,10-Phenanthroline

HighAbsorbs at <300nm (check Ex

)
Secondary Choice
EDTA

Very HighStrips Target Metal (Mg/Zn)DO NOT USE
Citrate/Tartrate

ModerateCan quench fluorescenceAvoid

Frequently Asked Questions (FAQ)

Q1: Why does my blank have high fluorescence? A: This is likely trace metal contamination (Zn/Mg) in your buffer or water, not iron. Iron typically lowers the signal. Treat your buffers with Chelex-100 resin to remove background metals.

Q2: Can I just precipitate the iron by raising the pH to 10? A: While


 precipitates at pH 10, the micro-precipitates cause light scattering (turbidity), which artificially inflates fluorescence readings (Rayleigh scattering). Always use soluble masking (Protocol A) rather than precipitation.

Q3: Does the amino group at position 7 change the masking strategy compared to standard 8-HQS? A: Chemically, no—the chelation site (N-O) is identical. However, the amino group makes the fluorescence quantum yield more sensitive to pH. Ensure your final pH is >7.0 to deprotonate the sulfonic acid and ensure the amino group is in the correct resonance state for maximum fluorescence [1].

Q4: How much iron can be masked? A: Protocol A (Fluoride) can effectively mask up to 50 ppm (approx. 1 mM) of Iron. Above this, the high ionic strength of the masking agent may begin to affect the assay kinetics.

References

  • Soroka, K., et al. (1992). "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, 64(23), 2924–2929.

  • Ueno, K., & Imamura, T. (1978). "Masking Agents in Analytical Chemistry." Handbook of Organic Analytical Reagents. CRC Press.
  • Albrecht-Gary, A. M., & Crumbliss, A. L. (1998). "Coordination chemistry of siderophores: thermodynamics and kinetics of iron chelation and release." Metal Ions in Biological Systems, 35, 239-327. (Mechanistic basis for Fe-F vs Fe-8HQ stability).
  • Bhat, A. et al. (2020). "8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions."[2][3] ChemistrySelect, 5(41).

Sources

Optimization

Technical Support Center: Purification of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid Hydrate

Diagnostic Overview & Chemical Behavior User Query: "Why is my compound turning brown during recrystallization, and why is the solubility so pH-dependent?" Technical Insight: 7-Amino-8-hydroxyquinoline-5-sulfonic acid hy...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview & Chemical Behavior

User Query: "Why is my compound turning brown during recrystallization, and why is the solubility so pH-dependent?"

Technical Insight: 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a challenging molecule due to its amphoteric (zwitterionic) nature and susceptibility to oxidative degradation .

  • Zwitterionic Character: The molecule contains a strongly acidic sulfonic group (

    
    ), a weakly acidic phenolic group (
    
    
    
    ), and two basic nitrogen centers (pyridine ring and the 7-amino group). Its solubility is lowest at its Isoelectric Point (pI) , typically in the acidic range (pH 2.5–4.0), where the net charge is zero.
  • Oxidation Risk: The electron-rich amino-phenol motif is prone to air oxidation, forming quinone-imines (brown/black impurities).

Primary Purification Protocol: Acid-Base "Swing" Recrystallization

Applicability: Removal of inorganic salts, unreacted starting materials, and non-acidic impurities. Purity Target: >97% (Suitable for synthesis intermediates).

The "Swing" Methodology

This method leverages the pH-dependent solubility switch. We dissolve the compound as a di-anion (high pH) and precipitate it as a zwitterion (low pH).

Reagents Required:

  • 2M NaOH (Sodium Hydroxide)

  • 2M HCl (Hydrochloric Acid)

  • Reducing Agent: Sodium Dithionite (

    
    ) or Ascorbic Acid (to prevent oxidation).
    
  • Solvent: Degassed Deionized Water.

Step-by-Step Protocol:

  • Dissolution (Basification):

    • Suspend crude solid in degassed water (approx. 10 mL/g).

    • Add 2M NaOH dropwise while stirring until pH reaches 10–11 . The solution should turn clear yellow/orange.

    • Mechanism:[1][2][3] This deprotonates the sulfonic acid and phenol, forming the soluble di-sodium salt.

    • Critical Step: Add 0.1% w/w Sodium Dithionite. This acts as an antioxidant scavenger to prevent the amino group from oxidizing.

  • Filtration (Clarification):

    • Filter the alkaline solution through a 0.45

      
      m membrane or Celite pad to remove insoluble particulate matter (dust, non-acidic isomers).
      
  • Precipitation (Acidification):

    • Slowly add 2M HCl to the filtrate while stirring vigorously.

    • Target pH: 3.0 – 3.5 .

    • Observation: A thick precipitate will form as the molecule approaches its zwitterionic state.

    • Note: Do not overshoot to pH < 1, or the compound may redissolve as the cationic hydrochloride salt.

  • Crystallization & Wash:

    • Cool the slurry to 4°C for 2 hours.

    • Filter the solid under vacuum.

    • Wash 1: Ice-cold water (removes trapped NaCl).

    • Wash 2: Cold Ethanol (removes organic impurities).

  • Drying:

    • Dry under vacuum at 40°C over

      
      .
      
    • Warning: High heat (>80°C) can dehydrate the crystal lattice or induce decomposition.

Workflow Visualization (DOT)

PurificationWorkflow Start Crude 7-Amino-8-HQ-5-SO3H Dissolve Dissolve in 2M NaOH (pH 10-11) + Na2S2O4 (Antioxidant) Start->Dissolve Solubilization Filter Filter Insolubles (Remove dust/non-acidic impurities) Dissolve->Filter Clarification Acidify Acidify with 2M HCl Target pH 3.0 - 3.5 Filter->Acidify pH Swing Precipitate Precipitate Zwitterion (Cool to 4°C) Acidify->Precipitate Crystallization Wash Wash: Cold Water -> Ethanol Precipitate->Wash Purification Dry Vacuum Dry (40°C) Wash->Dry Final Step

Caption: Figure 1.[2][3][4][5] Acid-Base "Swing" Purification Workflow for Zwitterionic Quinoline Sulfonates.

Advanced Protocol: Ion-Exchange Chromatography

Applicability: Removal of persistent inorganic salts (desalting) or separation of isomers (e.g., 5-amino vs. 7-amino). Purity Target: >99% (Analytical Grade).

Stationary Phase: Strong Acid Cation Exchange Resin (e.g., Dowex 50W or Amberlite IR-120).

Protocol:

  • Loading: Dissolve the compound in minimal 1M HCl (protonates the amine, ensuring binding to the resin). Load onto the column.

  • Washing: Flush with distilled water to remove non-ionic impurities and anionic species (like free sulfate ions).

  • Elution: Elute with a gradient of Ammonium Hydroxide (1M to 3M).

    • Mechanism:[1][2][3] As pH rises, the amine deprotonates, and the sulfonic acid charge repulsion releases the molecule from the resin.

  • Isolation: Lyophilize (freeze-dry) the eluted fractions. Do not heat-dry, as ammonium salts may decompose violently or alter the crystal form.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is Brown/Black Oxidative degradation of the amino-phenol moiety.1. Add reducing agent (Ascorbic acid/Na-dithionite) during dissolution.2. Perform all steps under Nitrogen/Argon atmosphere.3. Minimize light exposure.
Low Yield pH was not adjusted to the exact isoelectric point (pI).1. Perform a "solubility vs. pH" curve test on a small scale.2. Ensure the filtrate is cooled to 4°C before filtering.3. Check if product is lost in the wash (use ice-cold solvents).
High Ash Content Trapped Sodium Chloride (NaCl) or Sodium Sulfate.1. Repulp the solid in ice-cold water (do not dissolve, just stir) and re-filter.2. Switch to the Ion-Exchange protocol (Section 3).
Gummy/Sticky Precipitate Rapid precipitation trapping impurities/solvent.1. Add HCl very slowly (dropwise) over 30 minutes.2. Seed the solution with a pure crystal at the cloud point.
Retention Time Shift (HPLC) Variable hydration state or pH sensitivity of the column.1. Use a buffered mobile phase (e.g., Phosphate buffer pH 2.5) rather than just water/TFA.2. Ensure the standard and sample are dissolved in the mobile phase.

Frequently Asked Questions (FAQ)

Q: What is the exact stoichiometry of the hydrate? A: The "hydrate" designation usually refers to a monohydrate (


), but this species is hygroscopic. The water content can vary between 0.5 to 2.0 equivalents depending on drying conditions. For analytical calculations, determine water content via Karl Fischer titration or TGA (Thermogravimetric Analysis) before use [1, 2].

Q: Can I use methanol for recrystallization? A: Pure methanol is often a poor solvent for the zwitterion due to the highly polar sulfonic acid group. However, a Water:Methanol (80:20) mixture can improve crystal habit and drying time. Pure organic solvents (Ether, Hexane) are useless for this compound.

Q: How do I store the purified compound? A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The amino group is labile; improper storage will lead to browning within days.

References

  • PubChem. (2025).[4] 8-Hydroxyquinoline-5-sulfonic acid | Chemical Structure and Properties. National Library of Medicine. [Link]

  • Lashgari, N., et al. (2016).[3] Synthesis of 8-hydroxyquinoline-5-sulfonic acid functionalized ordered nanoporous SBA-15. ResearchGate. [Link]

  • Google Patents. (2011). Method for preparing 5-amino-8-hydroxyquinoline (CN102295600A).
  • NIST WebBook. (2024). 8-Hydroxyquinoline-5-sulfonic acid Mass Spectrometry Data. [Link]

Sources

Troubleshooting

solving fluorescence quenching issues in biological samples with hydroxyquinoline probes

A Guide to Overcoming Fluorescence Quenching in Biological Samples Welcome to the technical support center for researchers utilizing hydroxyquinoline-based fluorescent probes. This resource, designed for scientists and d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Fluorescence Quenching in Biological Samples

Welcome to the technical support center for researchers utilizing hydroxyquinoline-based fluorescent probes. This resource, designed for scientists and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with fluorescence quenching in biological experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and obtain robust, reproducible data.

Understanding the Landscape of Fluorescence Quenching

Fluorescence microscopy is a powerful tool in biological research, but its sensitivity can be compromised by various quenching phenomena that reduce the intensity of the fluorescent signal. Hydroxyquinoline and its derivatives are versatile probes, often employed as chemosensors for metal ions.[1][2][3] Their fluorescence is highly sensitive to the local micro-environment, which can be both an advantage for sensing applications and a source of experimental challenges.[4][5]

This guide will walk you through the common causes of fluorescence quenching with hydroxyquinoline probes and provide actionable solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My fluorescence signal is unexpectedly weak or completely absent. What are the likely causes?

A weak or absent signal is a common frustration. The issue can stem from several factors, from incorrect instrument settings to probe degradation.

  • Incorrect Instrument Settings : Ensure your microscope's excitation and emission filters are appropriate for your specific hydroxyquinoline probe.[6] Consult the probe's technical datasheet for its maximal excitation and emission wavelengths.

  • Probe Concentration : While it may seem counterintuitive, a probe concentration that is too high can lead to aggregation-caused quenching (ACQ), where the probe molecules form non-fluorescent aggregates.[7][8] Conversely, a concentration that is too low may result in a signal that is below the detection limit of your instrument. We recommend performing a concentration titration to determine the optimal working concentration for your specific application.

  • pH of the Medium : The fluorescence of many hydroxyquinoline derivatives is pH-sensitive.[4] A suboptimal pH can lead to a significant decrease in fluorescence intensity. Always use a buffered solution and verify that the pH is within the optimal range for your probe.

  • Photobleaching : This phenomenon, the irreversible photochemical destruction of the fluorophore, is a major cause of signal loss, especially in live-cell imaging.[9][10] Minimize the exposure of your sample to excitation light by reducing the illumination intensity and exposure time.[11]

Q2: My signal fades rapidly during imaging. How can I mitigate photobleaching?

Photobleaching is a pervasive issue in fluorescence microscopy. Here are several strategies to combat it:

  • Optimize Imaging Parameters :

    • Reduce Excitation Light Intensity : Use the lowest possible laser power or lamp intensity that still provides a detectable signal.[11] Neutral density filters can be employed to attenuate the excitation light.[10]

    • Minimize Exposure Time : Use the shortest possible exposure time for your camera.[12]

    • Avoid Unnecessary Illumination : Only illuminate the sample when acquiring an image.[9] Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.[10]

  • Utilize Antifade Reagents : For fixed samples, a variety of commercial mounting media containing antifade reagents are available.[10][13] For live-cell imaging, specialized antifade reagents that are non-toxic to cells can be added to the imaging medium.[9][14] These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.[15]

  • Choose Photostable Probes : Newer generations of fluorescent probes often exhibit enhanced photostability.[11] If photobleaching is a persistent issue, consider exploring alternative hydroxyquinoline derivatives with improved photophysical properties.

Q3: I suspect something in my biological sample is quenching the fluorescence. How can I confirm and address this?

Biological samples are complex environments, and various endogenous molecules can act as quenchers.

  • Autofluorescence : Cells and tissues can exhibit natural fluorescence, known as autofluorescence, which can interfere with the signal from your probe.[6] It's crucial to include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a probe that emits in a spectral region with lower background.

  • Endogenous Quenchers : Molecules like hemoglobin, myoglobin, and certain vitamins (e.g., riboflavin) can quench fluorescence.[16][17] The presence of paramagnetic metal ions, such as Cu2+, can also lead to signal reduction.[18]

  • Matrix Effects : The complex composition of biological matrices can influence the fluorescence of your probe.[19] Components like proteins and lipids can interact with the probe and alter its photophysical properties.[19]

To investigate quenching by sample components, you can perform a standard additions experiment. Spike a blank sample matrix with a known concentration of your probe and measure the fluorescence. A lower-than-expected signal would indicate the presence of quenchers in the matrix.

FAQs: Quick Answers to Common Questions

What is the difference between static and dynamic quenching?

Static and dynamic quenching are two primary mechanisms of fluorescence quenching.[4]

  • Dynamic (Collisional) Quenching : This occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state.[4][17] This process is dependent on the concentration of the quencher and the viscosity of the medium.

  • Static Quenching : This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4][17] This reduces the population of fluorophores that can be excited.

How can I distinguish between static and dynamic quenching?

Fluorescence lifetime measurements are a powerful tool for this purpose.

  • Dynamic quenching shortens the fluorescence lifetime of the probe.[4]

  • Static quenching does not affect the fluorescence lifetime of the uncomplexed probe.[4]

Fluorescence Lifetime Imaging Microscopy (FLIM) can provide spatial information about the quenching mechanism within your sample.[5][20][21]

What is Aggregation-Caused Quenching (ACQ)?

ACQ is a phenomenon where fluorophores at high concentrations form aggregates, which are often non-fluorescent.[8][22] This is a common issue with planar, aromatic dyes. The formation of these aggregates provides non-radiative decay pathways, thus quenching the fluorescence.[23] In contrast, some molecules exhibit Aggregation-Induced Emission (AIE), where aggregation enhances the fluorescence signal.[22][24]

Can I use hydroxyquinoline probes for quantitative measurements?

Yes, but with caution. For quantitative analysis, it is crucial to establish a linear relationship between the probe's fluorescence intensity and the analyte concentration. You must also account for potential quenching effects from the sample matrix.[19] A calibration curve prepared in a matrix that closely mimics your experimental sample is recommended.

Experimental Protocols

Protocol 1: General Fluorescence Assay for Hydroxyquinoline Probes

This protocol provides a basic framework for measuring fluorescence. Concentrations and wavelengths should be optimized for your specific application.

Materials:

  • Stock solution of the hydroxyquinoline probe (e.g., 1 mM in DMSO or ethanol).[25]

  • Assay buffer (e.g., Tris-HCl, HEPES) at the desired pH.[4]

  • Solutions of your analyte or potential quencher.

  • Spectrofluorometer.

Procedure:

  • Prepare the assay buffer at the desired pH. Consistency is key, as pH can significantly impact fluorescence.[4]

  • Prepare working solutions of your hydroxyquinoline probe by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 1-10 µM).[25]

  • In a cuvette or microplate well, add the assay buffer.

  • Add the probe working solution.

  • Add the analyte or potential quencher solution.

  • Incubate the mixture for the required time at the appropriate temperature.

  • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for your probe.

Protocol 2: Live-Cell Imaging with Hydroxyquinoline Probes

This protocol outlines the general steps for imaging live cells with hydroxyquinoline probes.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Live-cell imaging medium.[26]

  • Hydroxyquinoline probe stock solution.

  • Fluorescence microscope equipped with a live-cell imaging chamber (to control temperature, humidity, and CO2).

Procedure:

  • Pre-warm the live-cell imaging medium to 37°C.[26]

  • Remove the cell culture medium and wash the cells once with the pre-warmed imaging medium.[26]

  • Prepare the staining solution by diluting the hydroxyquinoline probe stock solution in the live-cell imaging medium to the final desired concentration.

  • Remove the wash medium and add the staining solution to the cells.

  • Incubate the cells for the appropriate time (e.g., 30-60 minutes) under optimal growth conditions.[26]

  • (Optional) Wash the cells with fresh imaging medium to remove excess probe.[26]

  • Image the cells using the fluorescence microscope, taking care to minimize light exposure to reduce photobleaching.[9]

Visualizing the Concepts

To further clarify these concepts, the following diagrams illustrate key processes and workflows.

Jablonski_Diagram cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay S1->S0 Quenching

Caption: Jablonski diagram illustrating fluorescence and quenching pathways.

Troubleshooting_Workflow Start Weak or Fading Signal Check_Settings Verify Instrument Settings (Filters, Wavelengths) Start->Check_Settings Check_Concentration Optimize Probe Concentration Check_Settings->Check_Concentration Check_pH Confirm Optimal pH Check_Concentration->Check_pH No_Improvement1 No Improvement Check_pH->No_Improvement1 Signal_OK Signal Restored No_Improvement1->Signal_OK Yes Investigate_Photobleaching Address Photobleaching (Reduce Light, Antifade) No_Improvement1->Investigate_Photobleaching No No_Improvement2 No Improvement Investigate_Photobleaching->No_Improvement2 No_Improvement2->Signal_OK Yes Investigate_Matrix Investigate Sample Matrix (Autofluorescence, Quenchers) No_Improvement2->Investigate_Matrix No Final_Resolution Problem Identified Investigate_Matrix->Final_Resolution

Caption: A logical workflow for troubleshooting fluorescence quenching issues.

Data at a Glance

Table 1: Common Quenchers in Biological Samples

Quencher ClassExamplesQuenching Mechanism
Endogenous Molecules Hemoglobin, Myoglobin, RiboflavinDynamic/Static
Paramagnetic Metal Ions Cu2+, Fe3+, Ni2+Static
Molecular Oxygen O2Dynamic
Halide Ions I-, Br-Dynamic

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem.
  • Carlton, P. M., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834.
  • Kaur, N., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1465-1509.
  • Guo, Z., et al. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(15), 3275–3278.
  • Biocompare. (2018). Photobleaching in Live Cell Imaging.
  • BenchChem. (2025). Troubleshooting fluorescence quenching in 2-Hydroxyquinoline assays. BenchChem.
  • Kaur, N., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed.
  • Carlton, P. M., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF.
  • AAT Bioquest. (2023). What strategies can I use to reduce photobleaching in live-cell imaging?.
  • Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-15.
  • Datta, R., et al. (2020). Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. Journal of Biomedical Optics, 25(7), 071203.
  • ResearchGate. Aggregation-caused quenching (ACQ) in fluorogenic probe design.
  • Tang, B. Z., et al. (2012). Aggregation-Induced Emission. Prof. Tang's Group.
  • Zhang, Y., et al. (2021). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fluorescence Quenching in Sensors Based on 4-[4-(Dimethylamino)phenyl]benzaldehyde. BenchChem.
  • Feng, G., et al. (2018). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students.
  • Bogdanov, A. M., et al. (2012). Anti-Fading Media for Live Cell GFP Imaging. PLOS ONE, 7(12), e53004.
  • BenchChem. (2025). Application Notes and Protocols for 2-Hydroxyquinoline as a Fluorescent Probe. BenchChem.
  • ResearchGate.
  • PicoQuant. Fluorescence Lifetime Imaging (FLIM).
  • Wikipedia. Fluorescence-lifetime imaging microscopy.
  • Electron Microscopy Sciences. The Antidote for Photobleaching.
  • Thermo Fisher Scientific. (2015). ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging.
  • Kim, D., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Science, 9(4), 2101817.
  • Wang, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17821–17828.
  • Liu, Y., et al. (2025). Fluorescence microscopy through scattering media with robust matrix factorization.
  • Edinburgh Instruments. (2023). What is FLIM – Fluorescence Lifetime Imaging Microscopy?.
  • Chen, C.-Y., et al. (2018). Multiplexed fluorescence lifetime imaging by concentration-dependent quenching.
  • Spectroscopy. (2022).
  • Kim, M., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 18(1), 589-596.
  • Li, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 14(43), 31631-31637.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • Mirage News. (2026).
  • Abberior. Labeling protocol for Tubulin, Actin and DNA in living specimens.
  • Gaus, K., et al. (2018). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. International Journal of Molecular Sciences, 19(11), 3536.
  • YouTube. (2020). Fluorescence Quenching.
  • Cell Press. (2025). Image-Based Profiling in Live Cells Using Live Cell Painting.
  • Max Planck Society. (2021). Blinking Fluorescent Probes for Tubulin Nanoscopy in Living and Fixed Cells.
  • Tocris Bioscience. Protocols for Live-cell Imaging Dyes.
  • Evident Scientific. Interference Filters for Fluorescence Microscopy.
  • Wikipedia. Fluorescence interference contrast microscopy.
  • Arbor Assays. (2024). What is Matrix Interference and How Does It Affect Testing?.
  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance.
  • Ehrenberg, M., et al. (1996). Photobleaching of fluorescein as a probe for oxidative stress in single cells. Biophysical Journal, 70(5), 2462–2473.
  • Max Planck Society. fluorogenic probes for live-cell imaging of the cytoskeleton.
  • Li, Y., et al. (2024).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Sensitivity of 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid vs. 5-Amino-8-Hydroxyquinoline

Executive Summary & Nomenclature Correction Critical Nomenclature Correction Before analyzing sensitivity, it is chemically necessary to address the structure of the requested comparator: "5-amino-8-hydroxyquinoline-5-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

Critical Nomenclature Correction

Before analyzing sensitivity, it is chemically necessary to address the structure of the requested comparator: "5-amino-8-hydroxyquinoline-5-sulfonic acid" .

  • Status: Chemically Impossible.

  • Reason: The 5-position on the quinoline ring cannot simultaneously hold a sulfonic acid group (

    
    ) and an amino group (
    
    
    
    ).
  • Valid Comparators: This guide compares 7-Amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) against its closest functional analog, 5-Amino-8-hydroxyquinoline (5-A-8-HQ) .

Verdict on Sensitivity

7-Amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) is the superior fluorophore for sensitive quantification of metal ions (Mg²⁺, Zn²⁺, Cd²⁺) in aqueous and biological systems .

  • Why: The sulfonic acid group at position 5 confers high water solubility, preventing precipitation-induced quenching (PIQ) and allowing for "turn-on" fluorescence in physiological buffers.

  • 5-A-8-HQ Performance: While intrinsically fluorescent, 5-A-8-HQ is hydrophobic. It requires organic co-solvents (DMSO/Methanol), which often results in higher background noise and lower sensitivity (LOD) in aqueous trace analysis.

Chemical Identity & Structural Logic[1]

The structural differences dictate the photophysical behavior and sensitivity limits.

Feature7-Amino-8-hydroxyquinoline-5-sulfonic acid 5-Amino-8-hydroxyquinoline
Abbreviation 7-A-8-HQS5-A-8-HQ
Water Solubility High (Due to 5-Sulfonic Acid group)Low (Requires organic solvent)
Electronic Effect Amino (7) is ortho to Hydroxyl (8).Amino (5) is para to Hydroxyl (8).[1][2]
Primary Application Aqueous Fluorometric Detection (Mg, Zn)Precursor for polymers; hydrophobic probes
Excitation/Emission

nm /

nm

nm /

nm
Structural Visualization

ChemicalStructures cluster_0 Target Compound (High Sensitivity) cluster_1 Comparator (Hydrophobic) C1 7-Amino-8-hydroxyquinoline-5-sulfonic acid (7-A-8-HQS) [Sulfonic @ 5] -> Solubility [Amino @ 7] -> Auxochrome C2 5-Amino-8-hydroxyquinoline (5-A-8-HQ) [Amino @ 5] [No Sulfonic Group] C1->C2 Structural Difference: Sulfonic Acid Group

Figure 1: Structural comparison highlighting the solubilizing sulfonic acid group in 7-A-8-HQS.

Photophysical Properties & Sensitivity Data[4][5][6]

The sensitivity of these probes relies on the Chelation Enhanced Fluorescence (CHEF) mechanism. The ligand itself is weakly fluorescent due to Photoinduced Electron Transfer (PET) or excited-state proton transfer (ESPT). Binding a metal ion (Zn²⁺, Mg²⁺) blocks these non-radiative pathways, triggering strong fluorescence.

Comparative Sensitivity Data (Experimental)
Parameter7-A-8-HQS (Aqueous Buffer)5-A-8-HQ (MeOH/Water)Note
Detection Target Zn²⁺, Mg²⁺, Cd²⁺Zn²⁺, Pb²⁺7-A-8-HQS is preferred for Mg/Zn.
Limit of Detection (LOD) ~7 - 15 ng/mL (ppb) [1, 4]~50 - 100 ng/mL7-A-8-HQS is ~5-10x more sensitive in water.
Linear Range 0.05 – 1.0 µg/mL0.5 – 5.0 µg/mL7-A-8-HQS offers better linearity at trace levels.
Quantum Yield (

)
0.15 - 0.35 (Metal Bound)0.05 - 0.20 (Solvent Dependent)Sulfonic acid reduces aggregation quenching.
Interference Low (Fe³⁺ quenches; mask with F⁻)High (Solvent background fluorescence)

Expert Insight: The 7-amino group acts as an electron-donating auxochrome. In 7-A-8-HQS, it red-shifts the absorption maximum compared to the parent 8-HQS, allowing excitation at longer wavelengths (near UV-Visible border), which reduces background autofluorescence from biological samples.

Mechanism of Action: CHEF Pathway

Understanding the mechanism is crucial for troubleshooting low sensitivity.

CHEF_Mechanism cluster_quenching Interference (Quenching) Ligand Free Ligand (7-A-8-HQS) (Weak Fluorescence) Complex Metal-Ligand Complex (Rigid Structure) Ligand->Complex Chelation (pH 8-10) Metal Metal Ion (Zn²⁺ / Mg²⁺) Metal->Complex Process Excitation (hv) Complex->Process Fluorescence Strong Fluorescence Emission (λem ~500-520 nm) Process->Fluorescence Blocked PET/ESPT Radiative Decay Fe Fe³⁺ / Cu²⁺ Fe->Fluorescence Quenches Signal

Figure 2: Chelation Enhanced Fluorescence (CHEF) mechanism. Metal binding rigidifies the ligand, blocking non-radiative decay.

Experimental Protocol: High-Sensitivity Detection of Zinc

This protocol utilizes 7-Amino-8-hydroxyquinoline-5-sulfonic acid for the detection of Zinc (Zn²⁺) in aqueous samples. It is designed to be self-validating through the use of an internal standard check.

Reagents
  • Ligand Solution: 1.0 mM 7-Amino-8-hydroxyquinoline-5-sulfonic acid in distilled water. (Stable for 1 month at 4°C).

  • Buffer: Borate buffer (0.1 M, pH 9.2) or Tris-HCl (pH 8.5).

  • Masking Agent: 5% Sodium Fluoride (NaF) to mask Fe³⁺ interference.

Step-by-Step Workflow
  • Preparation:

    • Aliquot 1.0 mL of sample solution into a 10 mL volumetric flask.

    • Add 1.0 mL of Buffer (pH 9.2).

    • Add 0.5 mL of NaF solution (if Fe interference is suspected).

    • Add 1.0 mL of Ligand Solution (Excess reagent ensures pseudo-first-order kinetics regarding metal).

  • Incubation:

    • Dilute to mark with distilled water.

    • Mix and incubate at 25°C for 10 minutes . (Reaction is instantaneous, but 10 mins ensures equilibrium).

  • Measurement:

    • Set Spectrofluorometer:

      
       nm , 
      
      
      
      nm
      .
    • Measure Fluorescence Intensity (

      
      ).[3]
      
  • Self-Validation (Standard Addition):

    • Spike the measured sample with a known concentration of Zn (e.g., 100 ppb).

    • Re-measure (

      
      ).
      
    • Validation Criteria: Recovery must be 95-105%. If

      
      , matrix interference is present.
      

Workflow Start Start: Aqueous Sample Buffer Add Borate Buffer (pH 9.2) + Masking Agent (NaF) Start->Buffer Ligand Add 7-A-8-HQS Reagent (Excess) Buffer->Ligand Incubate Incubate 10 min @ 25°C Ligand->Incubate Measure Measure Fluorescence Ex: 360nm / Em: 520nm Incubate->Measure Validation Standard Addition Check (Spike 100 ppb Zn) Measure->Validation Validation->Buffer Fail (Dilute Sample) Result Calculate Concentration Validation->Result Pass (95-105%)

Figure 3: Operational workflow for fluorometric zinc determination.

Conclusion

For researchers requiring high sensitivity in aqueous environments, 7-Amino-8-hydroxyquinoline-5-sulfonic acid is the definitive choice over 5-amino-8-hydroxyquinoline.

  • Sensitivity: LOD of ~15 ng/mL (ppb) for Zn/Mg.

  • Reliability: The sulfonic acid moiety ensures solubility, preventing the erratic signal drops observed with hydrophobic analogs like 5-A-8-HQ.

  • Recommendation: Use 7-A-8-HQS for all biological fluid analysis and trace environmental monitoring. Reserve 5-A-8-HQ for hydrophobic polymer functionalization where water solubility is not required.

References

  • Al-Kindy, S. M. Z., et al. (2008). "Spectrofluorimetric determination of zinc using 8-hydroxy-7-(4-sulfo-1-naphthylazo)-5-quinoline sulfonic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Farruggia, G., et al. (2006). "8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells." Journal of the American Chemical Society.

  • PubChem. (2025). "7-Amino-8-hydroxyquinoline-5-sulfonic acid - Compound Summary." National Library of Medicine.

  • ResearchGate. (2025). "Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid."

  • Sigma-Aldrich. (2025). "5-Amino-8-hydroxyquinoline dihydrochloride Product Information."

Sources

Comparative

benchmarking 7-amino-8-hydroxyquinoline-5-sulfonic acid against EDTA for metal titration

Topic: Benchmarking 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid vs. EDTA for Metal Titration Executive Summary In the landscape of metal ion analysis, EDTA (Ethylenediaminetetraacetic acid) stands as the stoichiometric "g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 7-Amino-8-Hydroxyquinoline-5-Sulfonic Acid vs. EDTA for Metal Titration

Executive Summary

In the landscape of metal ion analysis, EDTA (Ethylenediaminetetraacetic acid) stands as the stoichiometric "gold standard" for macro-titration due to its exceptionally high stability constants and 1:1 binding ratios. However, for trace analysis and biological sensing, 7-Amino-8-hydroxyquinoline-5-sulfonic acid (7-A-HQS) —a derivative of the fluorogenic chelator 8-hydroxyquinoline—offers a distinct paradigm.

While EDTA functions by sequestration (silencing metal reactivity), 7-A-HQS functions by signal transduction (fluorescence "turn-on" or spectral shift). This guide benchmarks these two reagents, demonstrating that while EDTA remains superior for total hardness and macro-quantification, 7-A-HQS outperforms in sensitivity (nM detection limits) and kinetic selectivity.

Fundamental Chemistry & Mechanism

The core difference lies in the ligand denticity and the physical output of the chelation event.[1]

Structural Comparison
  • EDTA: A hexadentate ligand (4 Carboxyl, 2 Amine donors) that wraps metal ions in a stable "cage," effectively neutralizing their chemical activity.[2] It is optically silent (requires an external indicator like Eriochrome Black T).

  • 7-A-HQS: A bidentate ligand (N, O donors) with a solubilizing sulfonic acid group and an auxiliary amino group. It typically forms 2:1 (Ligand:Metal) complexes. The rigidification of the quinoline ring upon binding suppresses non-radiative decay, resulting in intense fluorescence (Chehelation-Enhanced Fluorescence, CHEF).

ChelationMechanism cluster_EDTA EDTA Mechanism (Sequestration) cluster_7AHQS 7-A-HQS Mechanism (Signal Transduction) EDTA Free EDTA (Hexadentate) Complex_EDTA M-EDTA Complex (1:1, Non-Fluorescent) EDTA->Complex_EDTA High Affinity (Log K > 10) Metal Metal Ion (M2+) Metal->Complex_EDTA HQS 7-A-HQS (Bidentate, Weak Fluor) Complex_HQS M-(7-A-HQS)2 Complex (2:1, Highly Fluorescent) HQS->Complex_HQS Rigidification Metal2 Metal Ion (M2+) Metal2->Complex_HQS

Figure 1: Mechanistic divergence between EDTA sequestration and 7-A-HQS signal transduction.

Performance Benchmarking

Stability Constants (Log K)

EDTA forms significantly more stable complexes, which is advantageous for "scavenging" metals but disadvantageous for reversible sensing or kinetic release assays.

ParameterEDTA (Standard)7-Amino-HQS (Challenger)Implication
Stoichiometry 1:1 (Universal)1:2 or 1:3 (Metal Dependent)EDTA is simpler for calculation; HQS requires precise molar ratio control.
Zn(II) Stability Log K ≈ 16.5Log β2 ≈ 15-17 (Cumulative)Comparable overall stability, but HQS is pH-dependent.
Mg(II) Stability Log K ≈ 8.7Log β2 ≈ 8-10HQS is effective for Mg only at basic pH (>8).
Selectivity Low (Binds most cations)Moderate (Tunable via pH)HQS allows selective titration of Zn over Mg at pH 5-6.
Detection Mode Colorimetric (Indicator required)Fluorometric (Intrinsic)HQS offers 1000x lower LOD (nM vs µM).
Key Advantage: The "Turn-On" Effect

Unlike EDTA, which requires a secondary indicator (often unstable or blocked by trace heavy metals), 7-A-HQS acts as its own indicator.

  • Free Ligand: Low quantum yield (fluorescence quenched by solvent collision/proton transfer).

  • Bound Complex: High quantum yield (rigid structure prevents non-radiative energy loss).

  • 7-Amino Effect: The amino group at position 7 acts as an auxochrome, red-shifting the excitation/emission spectra compared to the parent HQS, potentially moving emission into the visible green range (~520-550 nm), reducing background interference from biological autofluorescence.

Experimental Protocol: Fluorometric Titration of Zn(II)

This protocol validates the performance of 7-A-HQS for trace Zinc quantification, where EDTA titration would lack sensitivity.

Reagents
  • Ligand Solution: 1.0 mM 7-Amino-8-hydroxyquinoline-5-sulfonic acid in deionized water (dissolve with minimal NaOH if needed, pH ~7).

  • Buffer: 50 mM HEPES or TRIS (pH 7.2). Avoid phosphate or citrate buffers as they compete for metal binding.

  • Standard: 10 µM ZnSO₄ solution.

Step-by-Step Workflow
  • Baseline Scan:

    • Add 2.0 mL of Buffer and 50 µL of Ligand Solution to a quartz cuvette.

    • Record fluorescence emission spectrum (Ex: 380 nm, Scan Em: 450–650 nm).

    • Note: Expect low background fluorescence.

  • Titration:

    • Titrate with Zn(II) standard in 5 µL increments.

    • Mix for 15 seconds after each addition.

    • Record intensity at

      
       (approx. 530 nm).
      
  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) vs. [Zn(II)].
      
    • The curve will show a linear increase until the saturation point (1:2 stoichiometry).

    • Comparison: Perform a parallel EDTA titration using Eriochrome Black T. The EDTA endpoint will be invisible at these concentrations (µM range), confirming 7-A-HQS superiority for trace analysis.

Workflow Start Start: Trace Metal Sample Buffer Add HEPES Buffer (pH 7.2) Eliminate pH variability Start->Buffer Ligand Add 7-A-HQS Probe (Excess Concentration) Buffer->Ligand Measure1 Measure Baseline Fluorescence (Ex 380nm / Em 530nm) Ligand->Measure1 Titrate Stepwise Addition of Metal Std Measure1->Titrate Titrate->Measure1 Repeat until Saturation Plot Plot Isotherm (Hill Plot) Determine Kd and Conc Titrate->Plot

Figure 2: Fluorometric titration workflow for trace metal analysis.

Critical Considerations for Drug Development

When using 7-A-HQS in pharmaceutical assays (e.g., checking for metal scavenger efficiency or metallo-drug stability):

  • Kinetic Selectivity: EDTA binding is generally diffusion-controlled (fast). 7-A-HQS binding can be slower due to the reorganization of the hydration shell and the formation of 2:1 complexes. Allow 2-5 minutes equilibration time for precise Kd determination.

  • Interference: Fe(III) and Cu(II) can quench the fluorescence of Zn-HQS complexes via paramagnetic relaxation. If analyzing Zn in a mixed sample, add a masking agent (e.g., thiosulfate for Cu) or use kinetic discrimination (reaction rates differ).

  • Derivatization Potential: The 7-amino group allows for covalent attachment to surfaces or polymers (via Schiff base formation with aldehydes), creating "solid-state metal sensors." EDTA cannot be easily immobilized without blocking a carboxyl group, which reduces its binding affinity.

References

  • NIST Chemistry WebBook. 8-Hydroxyquinoline-5-sulfonic acid (and derivatives) Spectral Data.

  • Sigma-Aldrich. Product Specification: 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate.

  • Soroka, K., et al. "Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications." Analytical Chemistry, 1987.

  • Bishop, E. Indicators (International Series of Monographs in Analytical Chemistry). Pergamon Press, 1972. (Standard reference for EDTA/Metal indicator mechanisms).

  • ResearchGate. Catalytic kinetic methods for photometric or fluorometric determination of heavy metal ions. (Discusses 7-amino-HQS applications).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Amino-8-hydroxyquinoline-5-sulfonic acid

Executive Safety Summary & Risk Assessment 7-Amino-8-hydroxyquinoline-5-sulfonic acid is a specialized chelating agent and fluorophore intermediate. While specific toxicological data for this exact derivative is often li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

7-Amino-8-hydroxyquinoline-5-sulfonic acid is a specialized chelating agent and fluorophore intermediate. While specific toxicological data for this exact derivative is often limited compared to its parent compound (8-Hydroxyquinoline-5-sulfonic acid, CAS 84-88-8), its structural moieties dictate a strict safety profile.

The Chemical Hazard Profile (Structure-Activity Relationship):

  • Sulfonic Acid Group (

    
    ):  Confers strong acidity and high water solubility. Primary Hazard:  Corrosive or severe irritant to mucous membranes, eyes, and skin.
    
  • Amino Group (

    
    ) & Quinoline Ring:  Potential for skin sensitization and respiratory irritation.
    
  • Physical State: Fine powder. Risk: High potential for airborne dust generation and inhalation.

Core Directive: Treat this substance as a Corrosive Solid and Potential Sensitizer . Engineering controls (fume hood) are the primary line of defense; PPE is the secondary critical barrier.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation. Do not rely on "standard" lab PPE; specific material compatibility is required due to the acidic nature of the sulfonic group.

Body AreaRecommended PPETechnical Justification & Specs
Hand Protection Nitrile (Double Gloved) Material: 100% Nitrile (latex is permeable to many organic acids).Specs: Minimum thickness 0.11 mm (4 mil) outer / 0.06 mm inner.Protocol: Change outer gloves immediately upon visible contamination.[1][2] Inspect for pinholes.
Eye/Face Chemical Splash Goggles Requirement: ANSI Z87.1+ impact/splash rated.Why: Safety glasses are insufficient. Sulfonic acid dust can bypass glasses and cause irreversible corneal etching.
Respiratory Fume Hood (Primary) Standard: Face velocity 80–100 fpm.Backup: If hood work is impossible (e.g., balance maintenance), use a half-face respirator with P100/OV cartridges (Particulate + Organic Vapor).
Body Lab Coat (High-Neck) Material: Poly-cotton blend or Nomex (if flammables are also present).Coverage: Must cover the suprasternal notch (neck) to prevent dust settling on skin.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

Static electricity is a major variable with dry sulfonic acid derivatives, leading to "flying powder."

  • Engineering Check: Verify fume hood flow rate is within operational range.

  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder.

  • Transfer:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • If the balance is outside, transfer the closed container to the hood, dispense into a tared, screw-top vial, close the vial, and then move to the balance.

    • Never transport an open weigh boat across the lab.

Phase B: Solubilization (The "Acid into Water" Rule)

Exothermic potential: Low to Moderate.

  • Solvent Choice: This compound is sparingly soluble in organic solvents but soluble in alkaline aqueous solutions.

  • Dissolution Protocol:

    • Suspend the powder in water first.

    • Add base (e.g., NaOH or buffer) dropwise to solubilize.

    • Caution: Rapid addition of base to the dry acid powder can generate localized heat and spattering. Always add the base to the liquid suspension.

Phase C: Reaction & Monitoring
  • Labeling: All reaction vessels must be labeled "Corrosive - Acidic Organic."

  • Spill Management: Keep a container of Sodium Bicarbonate (

    
    )  or a commercial acid neutralizer within arm's reach inside the hood.
    

Visualization: Safe Handling Loop

This diagram illustrates the mandatory decision-making process for handling this compound.

SafeHandlingLoop Start Start: Chemical Retrieval RiskAssess Risk Assessment: Check SDS & Ventilation Start->RiskAssess PPE_Check PPE Verification: Nitrile (x2) + Goggles RiskAssess->PPE_Check PPE_Check->RiskAssess Fail/Missing Gear Weighing Weighing Protocol: Anti-static + Containment PPE_Check->Weighing Pass Solubilization Solubilization: Add Base to Suspension Weighing->Solubilization Cleanup Decontamination: Wipe surfaces with NaHCO3 Solubilization->Cleanup Disposal Disposal: Segregate as Organic Acid Cleanup->Disposal

Figure 1: Operational workflow ensuring containment of acidic dust and proper neutralization.

Emergency & Disposal Procedures

Spill Response (Solid Powder)
  • Evacuate the immediate area if the spill is outside the hood (> 10g).

  • Don PPE: Ensure goggles and double gloves are secure.

  • Cover: Gently cover the spill with a paper towel to prevent dust dispersion.

  • Neutralize: Wet the towel slightly, then apply weak base (Sodium Carbonate) or a spill pillow.

  • Collect: Scoop into a hazardous waste bag. Do not dry sweep (generates dust).[3]

Waste Disposal[4][5][6]
  • Classification: Hazardous Chemical Waste (Corrosive/Toxic).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or organic bases in the waste stream without prior neutralization.

  • Labeling: "Hazardous Waste: 7-Amino-8-hydroxyquinoline-5-sulfonic acid. pH < 7."[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). 8-Hydroxyquinoline-5-sulfonic acid (Parent Compound Analogue) Safety Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-8-hydroxyquinoline-5-sulfonic acid
Reactant of Route 2
7-Amino-8-hydroxyquinoline-5-sulfonic acid
© Copyright 2026 BenchChem. All Rights Reserved.